molecular formula C17H16O5 B3080020 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Numéro de catalogue: B3080020
Poids moléculaire: 300.30 g/mol
Clé InChI: FULPZMATFBTFNA-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one has been reported in Ledebouria leptophylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULPZMATFBTFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a naturally occurring homoisoflavonoid. We delve into the botanical origins of this compound class, with a specific focus on its confirmed source, Ledebouria leptophylla[1]. This document outlines detailed, field-proven methodologies for the extraction, isolation, and purification of the target molecule from its natural matrix. Furthermore, it presents a systematic workflow for its structural elucidation using modern spectroscopic techniques. The guide is intended to serve as a vital resource for natural product chemists, pharmacognosists, and drug discovery teams interested in the therapeutic potential of homoisoflavonoids.

Part 1: Introduction to this compound

Chemical Identity and Structure

This compound is a polyphenolic compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol [1][2]. Its structure features a chroman-4-one core, which is characteristic of the flavonoid family, but with a key distinction that places it in a unique subclass.

  • IUPAC Name: 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1]

  • Core Scaffold: Chroman-4-one

Classification as a Homoisoflavonoid

The defining feature of this molecule is the C₁₆ backbone (C₆-C₃-C₁-C₆), which contrasts with the C₁₅ skeleton of typical flavonoids. This additional carbon atom, forming a benzyl group at the C3 position of the chroman ring, classifies the compound as a homoisoflavonoid [3][4]. This structural class, while less common than flavonoids, is of significant interest due to its diverse and potent biological activities[5][6][7].

Overview of Biological Significance and Therapeutic Potential

Homoisoflavonoids are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anti-fungal, and anti-cancer activities[3][4][5][8]. The structural motifs present in this compound—specifically the phenolic hydroxyl groups and the methoxy substituent—are known to be crucial for these biological actions. A closely related homoisoflavonoid from Portulaca oleracea has been shown to attenuate hepatic steatosis by activating AMPK and PPARα pathways, highlighting the therapeutic potential of this molecular scaffold[9].

Part 2: Natural Occurrence and Biosynthesis

Chemotaxonomic Distribution: Key Plant Families

Homoisoflavonoids are considered relatively rare natural products. Their distribution is largely restricted to a few plant families, making them valuable chemotaxonomic markers. The most prominent sources are within the Asparagaceae and Fabaceae families[6][10].

Primary Source of the Target Compound: Ledebouria leptophylla

The Natural Products Occurrence Database (LOTUS) and PubChem explicitly document that this compound has been isolated from Ledebouria leptophylla , a plant belonging to the Asparagaceae family[1]. The Ledebouria genus is well-known for producing a variety of homoisoflavanones and is a primary target for the discovery of such compounds[11][12].

Other Prominent Genera Producing Related Homoisoflavonoids

While Ledebouria leptophylla is the confirmed source of the specific target compound, numerous related homoisoflavonoids have been isolated from other genera, primarily within the subfamily Scilloideae of the Asparagaceae. Understanding these sources provides context for discovery and analogue isolation efforts.

GenusPlant FamilyCommon Plant Part(s) UsedKey References
Dracaena AsparagaceaeStems, Roots, Resin[10][13][14]
Muscari AsparagaceaeBulbs[15][16][17][18]
Eucomis AsparagaceaeBulbs[7][12][19][20]
Bellevalia AsparagaceaeBulbs[18][21][22]
Scilla AsparagaceaeBulbs[10][11]
Caesalpinia FabaceaeHeartwood, Roots[3][10]
Biosynthetic Pathway Overview

The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway. It starts with intermediates from the shikimate and acetate-malonate pathways. A key step involves the introduction of an additional carbon atom, differentiating them from their C15 flavonoid cousins.

Homoisoflavonoid Biosynthesis Overview cluster_0 Core Metabolic Pathways cluster_1 Flavonoid Pathway Intermediate cluster_2 Homoisoflavonoid Divergence Shikimate Shikimate Pathway Chalcone Chalcone Intermediate Shikimate->Chalcone Phenylalanine Acetate Acetate-Malonate Pathway Acetate->Chalcone Malonyl-CoA C1_Addition C1 Unit Addition (e.g., from S-adenosyl methionine) Chalcone->C1_Addition Rearrangement Aryl Migration & Rearrangement Reduction Reduction & Cyclization Rearrangement->Reduction C1_Addition->Rearrangement Target 3-Benzyl-Chroman-4-one (Homoisoflavonoid Core) Reduction->Target Extraction Workflow Plant Dried & Powdered Ledebouria Bulbs Extraction Maceration or Soxhlet Extraction (e.g., MeOH/CH2Cl2 1:1) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partitioning Crude->Partition Hexane Hexane Fraction (Non-polar lipids, etc.) Partition->Hexane low polarity EtOAc Ethyl Acetate Fraction (Target Homoisoflavonoids) Partition->EtOAc medium polarity Aqueous Aqueous Fraction (Sugars, glycosides, etc.) Partition->Aqueous high polarity Column Silica Gel Column Chromatography EtOAc->Column HPLC Preparative RP-HPLC Column->HPLC Pure Pure Compound HPLC->Pure

References

A Technical Guide to the Isolation and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from Ledebouria leptophylla

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the homoisoflavonoid 5-hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from the bulbs of Ledebouria leptophylla. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the phytochemical analysis of the Hyacinthaceae family and the exploration of novel bioactive compounds.

Introduction: The Scientific Rationale

Ledebouria leptophylla (Baker) S.Venter, a bulbous plant in the Asparagaceae family, has a history of use in the traditional medicine of Southern Africa for treating ailments such as backaches, coughs, and skin irritations. The genus Ledebouria, and the wider Hyacinthaceae family, are recognized for producing a unique class of phenolic compounds known as homoisoflavonoids.[1][2] These C16 compounds, characterized by a 3-benzylchroman-4-one core, differ from common flavonoids by an additional carbon in the heterocyclic C ring.[3][4]

The target compound, this compound, is a significant constituent of L. leptophylla (historically referred to as L. graminifolia).[4] Homoisoflavonoids as a class exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them attractive targets for drug discovery programs.[3][5][6] The isolation of this specific compound is a critical first step for further pharmacological evaluation and potential lead optimization.

The strategic approach detailed herein is based on a multi-step process involving solvent extraction guided by polarity, followed by a series of chromatographic separations to achieve purification. The structural identity is then unequivocally confirmed through modern spectroscopic techniques. This self-validating workflow ensures the reproducibility and integrity of the isolated compound.

Part 1: Sourcing and Preparation of Plant Material

The foundation of any successful natural product isolation is the quality and preparation of the starting biological material.

Protocol 1: Collection and Preparation of Ledebouria leptophylla Bulbs

  • Collection and Identification: Fresh bulbs of Ledebouria leptophylla should be collected from their natural habitat, ideally during their active growth season to ensure a rich profile of secondary metabolites. A voucher specimen must be prepared and deposited in a recognized herbarium for botanical authentication.

  • Cleaning and Drying: Upon collection, the bulbs are thoroughly washed with tap water to remove soil and debris, followed by a final rinse with distilled water. They are then sliced into thin pieces to facilitate drying. Air-drying in a well-ventilated area away from direct sunlight for 2-3 weeks is recommended to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (40-50 °C) can be employed.

  • Milling: The dried bulb slices are ground into a fine powder using a mechanical grinder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction process. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Part 2: Extraction and Fractionation

The choice of solvent is critical and is dictated by the polarity of the target compound. Homoisoflavonoids are moderately polar, necessitating a solvent system that can efficiently solubilize them. A sequential extraction with solvents of increasing polarity is often employed to achieve a preliminary separation of constituents.

Protocol 2: Solvent Extraction and Preliminary Fractionation

  • Maceration: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature. This is typically performed sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). For each solvent, the plant material is soaked for 72 hours with occasional agitation, after which the solvent is filtered. This process is repeated three times for each solvent to ensure complete extraction.

  • Solvent Evaporation: The filtrates from each solvent are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This yields the crude n-hexane, DCM, and methanol extracts.

  • Rationale for Solvent Choice:

    • n-Hexane: Removes non-polar constituents like fats, waxes, and sterols.

    • Dichloromethane (DCM): Extracts compounds of intermediate polarity, which typically includes homoisoflavonoids.

    • Methanol (MeOH): Extracts the most polar compounds, such as glycosides and polar flavonoids. The target compound is expected to be most concentrated in the DCM extract.

The overall workflow for extraction and subsequent isolation is depicted below.

References

The Architecture of Homoisoflavanone Biosynthesis in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavonoids represent a unique and relatively rare class of plant secondary metabolites, distinguished from their isoflavonoid cousins by an additional carbon atom that forms a C1-bridge in their core structure. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, making their biosynthetic pathways a subject of intense research interest for applications in drug discovery and metabolic engineering. This technical guide provides an in-depth exploration of the homoisoflavanone biosynthetic pathway in plants. We will navigate from the well-established general phenylpropanoid and isoflavonoid pathways that lay the foundational molecular framework, delve into the current understanding of the pivotal and still partially enigmatic steps that define the homoisoflavanone skeleton, and explore the subsequent enzymatic tailoring that generates the structural diversity observed in nature. This document is designed to be a comprehensive resource, integrating established knowledge with field-proven experimental methodologies to empower researchers in their quest to unravel and harness this fascinating metabolic route.

Introduction: The Unique Scaffold of Homoisoflavonoids

Homoisoflavonoids are characterized by a C6-C4-C6 carbon skeleton, a deviation from the C6-C3-C6 backbone of most flavonoids and isoflavonoids. This structural distinction arises from the presence of a methylene or substituted methylene bridge between the B-ring and the C-ring, typically resulting in a 3-benzylchroman-4-one core structure.[1] Their occurrence in the plant kingdom is sporadic, being primarily found in a limited number of plant families, including Fabaceae, Asparagaceae, and Polygonaceae.[2][3] The unique architecture of homoisoflavonoids is linked to a diverse range of biological activities, which has spurred efforts to understand their biosynthesis for potential biotechnological production.[4]

The Foundational Pathways: Paving the Way to the Homoisoflavonoid Core

The biosynthesis of homoisoflavanones is deeply rooted in the general phenylpropanoid and isoflavonoid pathways. A thorough understanding of these precursor pathways is essential to contextualize the unique enzymatic steps that lead to the homoisoflavonoid skeleton.

The General Phenylpropanoid Pathway: The Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[5]

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

The Flavonoid Pathway: Building the Chalcone Scaffold

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, a reaction catalyzed by the pivotal enzyme, Chalcone Synthase (CHS).

  • Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[6] This reaction proceeds through a series of decarboxylative condensations, ultimately leading to the formation of naringenin chalcone.

The Isoflavonoid Branch: A Key Rearrangement

The pathway to isoflavonoids, the direct precursors to homoisoflavonoids, involves a critical intramolecular rearrangement.

  • Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[7]

  • Isoflavone Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. IFS is a cytochrome P450 enzyme that catalyzes a complex reaction involving the migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[7]

  • 2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, such as genistein (from naringenin).[8]

The Enigmatic Core: Biosynthesis of the 3-Benzylchroman-4-one Skeleton

The transition from the isoflavonoid backbone to the homoisoflavonoid scaffold is the most unique and least understood part of the pathway. While a dedicated "homoisoflavanone synthase" has not yet been definitively characterized, current evidence points to a pathway involving a chalcone-like precursor and the addition of a one-carbon unit.

It is hypothesized that the biosynthesis of homoisoflavonoids involves the addition of a carbon atom, likely derived from S-adenosyl-L-methionine (SAM), to a chalcone-type skeleton.[2] Specifically, studies on the biosynthesis of brazilin suggest that sappanchalcone is a key precursor.[9] The involvement of a methoxy group from 2'-methoxychalcones in the formation of the homoisoflavonoid skeleton has also been proposed.[2]

The precise enzymatic machinery responsible for this carbon insertion and subsequent rearrangement and cyclization to form the characteristic 3-benzylchroman-4-one structure is still an active area of research. It is likely to involve a complex interplay of as-yet-unidentified methyltransferases, reductases, and cyclases.

Homoisoflavanone_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway cluster_homoisoflavonoid Homoisoflavanone Pathway (Hypothesized) L_Phe L-Phenylalanine Cinnamate Cinnamic Acid L_Phe->Cinnamate PAL p_Coumarate p-Coumaric Acid Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumarate->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Chalcone_Precursor Chalcone-like Precursor (e.g., Sappanchalcone) p_Coumaroyl_CoA->Chalcone_Precursor CHS-like? Malonyl_CoA 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Isoflavone Isoflavone (e.g., Genistein) Naringenin->Isoflavone IFS, HID Isoflavone->Chalcone_Precursor Retro-biosynthesis? Homoisoflavanone Homoisoflavanone (3-Benzylchroman-4-one) Chalcone_Precursor->Homoisoflavanone Putative Homoisoflavanone Synthase Complex (Methyltransferase, Reductase, Cyclase?) C1_Donor C1 Donor (e.g., SAM) Experimental_Workflow cluster_gene_discovery Gene Discovery & Functional Characterization cluster_metabolite_analysis Metabolite Analysis Transcriptomics Transcriptome Analysis (Identify Candidate Genes) Cloning Gene Cloning Transcriptomics->Cloning Expression Heterologous Expression (e.g., in Yeast) Cloning->Expression Purification Protein Purification/ Microsome Isolation Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Identification Metabolite Identification & Quantification Enzyme_Assay->Identification Confirms Product Identity Plant_Material Plant Material Extraction Metabolite Extraction Plant_Material->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS LCMS->Identification

References

Physical and chemical properties of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Drawing upon available data for this compound and its structural analogs, this document offers insights into its characterization, potential synthesis, and prospective biological significance. The content herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. This particular compound has been reported to be a constituent of Ledebouria leptophylla[1]. Homoisoflavonoids, as a class, are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them attractive scaffolds for drug development. This guide will delve into the specific physicochemical attributes of this compound, providing a technical framework for its study and potential application.

Chemical Structure and Identification

The fundamental structure of this compound is depicted below. Its systematic IUPAC name is 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1].

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

While extensive experimental data for this specific compound is limited, a combination of data from chemical databases and analogous compounds allows for the compilation of its key properties.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅[1][2]
Molecular Weight 300.31 g/mol [1][2]
Appearance Yellow to orange solid (predicted)
Melting Point Not experimentally determined. Related homoisoflavonoids exhibit a wide range of melting points.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water.
pKa Not experimentally determined. The presence of two phenolic hydroxyl groups suggests it will have acidic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A and B rings, the methoxy group, the benzylic methylene protons, and the protons of the chroman-4-one core. The chemical shifts and coupling constants of the protons at C2, C3, and the benzylic position are diagnostic for the homoisoflavonoid skeleton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbons. The carbonyl carbon of the chroman-4-one ring will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and methoxy substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve cleavage of the benzylic bond and fragmentation of the chroman-4-one ring, providing further structural information.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of homoisoflavonoids, which can be adapted for this compound.

Isolation from Natural Sources

A generalized workflow for the isolation of homoisoflavonoids from plant material is outlined below.

G plant_material Plant Material (e.g., Ledebouria leptophylla) extraction Extraction with Organic Solvents (e.g., Methanol/Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography purification Preparative HPLC/TLC chromatography->purification characterization Spectroscopic Analysis (NMR, MS, IR, UV) purification->characterization

Caption: General workflow for the isolation of homoisoflavonoids.

Step-by-Step Methodology:

  • Extraction: Dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate individual compounds.

  • Purification: Further purification is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including 1D and 2D NMR, HRMS, IR, and UV spectroscopy.

Synthesis

While a specific synthesis for this compound has not been detailed in the literature, general synthetic strategies for homoisoflavonoids can be adapted. A common approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chroman-4-one ring.

Potential Biological Activities and Signaling Pathways

Homoisoflavonoids as a class have been reported to possess a range of biological activities. A study on a structurally similar compound, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, demonstrated its potential to attenuate hepatic steatosis in HepG2 cells by activating AMPK and PPARα pathways[4]. This suggests that this compound may also modulate lipid metabolism.

Other potential biological activities associated with the homoisoflavonoid scaffold include:

  • Anti-inflammatory effects: Many flavonoids and their derivatives exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK[5].

  • Antioxidant activity: The phenolic hydroxyl groups in the structure suggest potential radical scavenging and antioxidant properties.

  • Cytotoxic activity: Several homoisoflavonoids have been shown to exhibit cytotoxicity against various cancer cell lines.

A hypothetical signaling pathway that could be influenced by this compound, based on related molecules, is depicted below.

G Compound 5-Hydroxy-3-(4-hydroxybenzyl)- 7-methoxychroman-4-one AMPK AMPK Activation Compound->AMPK PPARa PPARα Activation Compound->PPARa Lipogenesis Lipogenesis Inhibition AMPK->Lipogenesis inhibition FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation promotion HepaticSteatosis Attenuation of Hepatic Steatosis Lipogenesis->HepaticSteatosis FattyAcidOxidation->HepaticSteatosis

References

The Bioactive Potential of Homoisoflavonoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Class of Flavonoids

Homoisoflavonoids represent a distinct and relatively rare subclass of flavonoids, characterized by a C16 skeleton (C6-C1-C2-C6) which differentiates them from the more common flavonoids.[1] Primarily found in the plant families Fabaceae and Asparagaceae, these compounds have been isolated from various plant parts, including roots, heartwood, and bulbs.[2][3] Traditional medicine has long utilized plants rich in homoisoflavonoids for treating a variety of ailments, hinting at their potent biological activities.[3] This guide provides a comprehensive technical overview of the diverse bioactivities of homoisoflavonoids, delving into their mechanisms of action and the experimental methodologies used to elucidate their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of these compounds is paramount for harnessing their promise in modern therapeutics.

I. The Architectural Diversity of Homoisoflavonoids

Homoisoflavonoids are structurally classified into several types based on their core skeleton. The five main groups include the sappanin-type, scillascillin-type, brazilin-type, caesalpin-type, and protosappanin-type. This structural diversity is a key determinant of their wide range of biological activities, as the specific arrangement of functional groups and stereochemistry significantly influences their interaction with biological targets.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

A growing body of evidence highlights the potential of homoisoflavonoids as anticancer agents. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Induction of Apoptosis: The Programmed Demise of Cancer Cells

One of the primary anticancer mechanisms of homoisoflavonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Homoisoflavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[4] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation.[5] Flavonoids, the parent class of compounds, have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and by activating caspases.[6] For instance, some flavonoids can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]

// Nodes Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptors [label="Death Receptors\n(e.g., FAS, TNFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\n(Bax/Bcl-2 ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.2, height=0.6];

// Edges Homoisoflavonoids -> DeathReceptors [label="Activates", color="#4285F4"]; Homoisoflavonoids -> Bcl2 [label="Modulates", color="#4285F4"]; DeathReceptors -> Caspase8 [label="Activates", color="#202124"]; Bcl2 -> Mitochondria [label="Regulates", color="#202124"]; Mitochondria -> CytochromeC [label="Releases", color="#202124"]; CytochromeC -> Apoptosome [label="Activates", color="#202124"]; Caspase8 -> Caspase3 [label="Activates", color="#202124"]; Apoptosome -> Caspase3 [label="Activates", color="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#202124"]; }

Caption: Homoisoflavonoid-induced apoptosis signaling pathways.

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, homoisoflavonoids can inhibit cancer cell growth by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from replicating their DNA and dividing. Flavonoids have been observed to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[7] By interfering with the progression of the cell cycle, homoisoflavonoids can effectively halt the uncontrolled proliferation that is a hallmark of cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid extract or pure compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

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// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; }

Caption: Workflow for assessing cytotoxicity using the MTT assay.

III. Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

A. Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[12] Several flavonoids have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[13]

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// Edges Stimuli -> IKK [label="Activates", color="#202124"]; IKK -> IkB_NFkB [label="Phosphorylates IκB", color="#202124"]; Homoisoflavonoids -> IKK [label="Inhibits", color="#4285F4", style=dashed, arrowhead=tee]; IkB_NFkB -> IkB_P [style=invis]; IkB_P -> Proteasome [label="Targets for", color="#202124"]; Proteasome -> IkB_NFkB [label="Degrades IκB", color="#202124"]; IkB_NFkB -> NFkB [label="Releases", color="#202124"]; NFkB -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Expression [label="Activates Transcription", color="#202124"]; }

Caption: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.

B. Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some flavonoids have been shown to inhibit both COX and LOX enzymes, providing a dual mechanism for reducing inflammation.[15][16]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[17]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[18]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the homoisoflavonoid solution at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 3 minutes.

  • Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (pH 6.3) to each tube and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

IV. Neuroprotective Properties: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Homoisoflavonoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and inflammation, two key contributors to neuronal damage.

A. Antioxidant Mechanisms and the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in neurodegeneration. Flavonoids are well-known for their antioxidant properties. They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[19]

A key mechanism underlying the antioxidant effects of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.

V. Antimicrobial Activity: Combating Pathogenic Microbes

Homoisoflavonoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi. The increasing prevalence of antibiotic-resistant microorganisms has spurred the search for new antimicrobial agents from natural sources, and homoisoflavonoids represent a promising class of compounds in this regard.

Experimental Protocol: Antimicrobial Susceptibility Testing

Several methods can be used to evaluate the antimicrobial activity of plant extracts, including the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Agar Well Diffusion Method:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the homoisoflavonoid extract or compound solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

VI. Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity

The biological activity of homoisoflavonoids is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For flavonoids in general, certain structural features have been associated with enhanced bioactivity. For instance, the presence and position of hydroxyl groups on the A and B rings, as well as the saturation of the C ring, can significantly influence their antioxidant, anti-inflammatory, and anticancer properties.[2] More specific SAR studies on homoisoflavonoids are needed to fully elucidate the structural requirements for their diverse biological effects.

VII. Summary of Bioactivities and Future Perspectives

The following table summarizes the key bioactive properties of selected homoisoflavonoids:

HomoisoflavonoidBioactivityReported Mechanism of ActionSource(s)
Sappanone A Anti-inflammatoryInhibition of NF-κB activationCaesalpinia sappan[1]
Brazilin Anti-inflammatory, AnticancerInhibition of pro-inflammatory mediators, Induction of apoptosisCaesalpinia sappan[1][3]
Cremastranone Anti-angiogenic-Cremastra appendiculata

Homoisoflavonoids represent a promising and still largely untapped source of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, make them attractive candidates for further investigation and drug development. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: While the general mechanisms are being unraveled, more in-depth studies are needed to identify the specific molecular targets of different homoisoflavonoids.

  • Comprehensive Structure-Activity Relationship Studies: Systematic studies are required to understand how specific structural modifications affect the bioactivity and selectivity of these compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Synergistic Combinations: Investigating the potential of homoisoflavonoids in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance is a promising avenue.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these fascinating natural products into novel therapies for a range of human diseases.

References

Mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Executive Summary

This compound is a natural homoisoflavonoid with significant therapeutic potential stemming from its predicted anti-inflammatory and metabolic regulatory activities.[1][2][3] As a member of the flavonoid superfamily, its mechanism of action is likely multifaceted, targeting key cellular signaling pathways that govern inflammation and metabolism. This guide synthesizes current knowledge from structurally related compounds to propose a primary mechanism centered on the inhibition of the NF-κB and MAPK signaling cascades, and a secondary mechanism involving the activation of the AMPK/PPARα axis. We provide detailed experimental protocols to validate these hypotheses, offering a robust framework for future research and drug development efforts.

Introduction: A Profile of a Promising Homoisoflavonoid

This compound is a polyphenol first identified in plant species such as Ledebouria leptophylla.[2] Its core structure, a chroman-4-one ring system, is characteristic of homoisoflavonoids, a class of flavonoids known for a wide spectrum of biological activities.[3] The therapeutic potential of flavonoids is well-documented, and compounds with a 5-hydroxy substitution have demonstrated particularly potent bioactivity, including enhanced anti-proliferative and anti-inflammatory effects.[4]

The structural similarity of this compound to other well-studied flavonoids and homoisoflavonoids strongly suggests its potential to modulate key cellular processes.[5][6] This guide will focus on two primary, interconnected mechanistic hypotheses:

  • Anti-Inflammatory Action: Through the suppression of pro-inflammatory signaling pathways, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

  • Metabolic Regulation: Through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Understanding these core mechanisms is critical for translating this natural compound into a potential therapeutic agent for inflammatory diseases and metabolic disorders.

Core Mechanism 1: Potent Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

The most probable mechanism of action for this compound is the attenuation of inflammatory responses. This is a hallmark of many flavonoids, which act to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[5][7]

Primary Target: The NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]

Based on extensive evidence from related 5-hydroxy-flavonoids, the proposed mechanism is that This compound inhibits the phosphorylation and subsequent degradation of IκBα .[5] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing it from activating inflammatory gene expression.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation stimulus->IKK Activates compound 5-Hydroxy-3-(4-hydroxybenzyl) -7-methoxychroman-4-one Ikb_p IκBα Phosphorylation compound->Ikb_p IKK->Ikb_p Ikb_deg IκBα Degradation Ikb_p->Ikb_deg p65_trans p65 Nuclear Translocation Ikb_deg->p65_trans Allows gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) p65_trans->gene_exp Induces Experimental_Workflow start Seed Cells (e.g., RAW 264.7 or HepG2) pretreat Pre-treat with Compound (Various Concentrations) + Vehicle Control start->pretreat stimulate Add Stimulus (e.g., LPS or Free Fatty Acids) pretreat->stimulate incubate Incubate (Time-course dependent on endpoint) stimulate->incubate harvest Harvest Cells & Supernatant incubate->harvest protein_analysis Protein Analysis (Western Blot for p-IκBα, p-JNK, p-AMPK) harvest->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR for iNOS, TNF-α, SREBP-1c) harvest->gene_analysis cytokine_analysis Secreted Protein Analysis (ELISA for TNF-α, IL-6) harvest->cytokine_analysis

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Chromanones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chromanone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of chromanones (specifically flavanones, a prominent subclass) utilizing the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for optimization and troubleshooting. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Theoretical Background & Mechanism

The synthesis of chromanones via the Claisen-Schmidt condensation is a powerful and versatile method. It is a base-catalyzed reaction that proceeds in two key stages within a single pot:

  • Intermolecular Claisen-Schmidt Condensation: The process begins with a classic crossed aldol condensation between a substituted 2'-hydroxyacetophenone (which possesses the requisite α-hydrogens) and an aromatic aldehyde (which typically lacks α-hydrogens to prevent self-condensation).[1][2][3] A strong base deprotonates the α-carbon of the acetophenone to form a reactive enolate ion.[1][4][5] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a 2'-hydroxychalcone, an α,β-unsaturated ketone.[2] This dehydration is often spontaneous as it leads to a highly conjugated system.[4]

  • Intramolecular Michael Addition (Cyclization): The crucial feature of the 2'-hydroxyacetophenone is the presence of the hydroxyl group ortho to the acyl group. Following the formation of the chalcone, the hydroxyl group is deprotonated by the base in the reaction mixture. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in an intramolecular 1,4-conjugate addition (Michael addition). This cyclization step forms the six-membered heterocyclic ring characteristic of the chromanone core. Subsequent protonation during work-up yields the final flavanone/chromanone product.

The overall transformation from a 2'-hydroxyacetophenone and an aromatic aldehyde to a chromanone is illustrated below.

Claisen_Schmidt_Chromanone Reactants 2'-Hydroxyacetophenone + Aromatic Aldehyde Enolate Enolate (from Acetophenone) Reactants->Enolate + Base (e.g., NaOH) Chalcone 2'-Hydroxychalcone (α,β-Unsaturated Ketone) Enolate->Chalcone + Aldehyde, then Dehydration Cyclized_Int Cyclized Intermediate Chalcone->Cyclized_Int Intramolecular Michael Addition Product Chromanone (Flavanone) Cyclized_Int->Product + H⁺ (Work-up)

Figure 1: Mechanism for Chromanone Synthesis. This diagram illustrates the key stages: base-catalyzed enolate formation, condensation to a chalcone, and subsequent intramolecular cyclization.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted flavanone from a 2'-hydroxyacetophenone and a benzaldehyde derivative.

2.1. Materials and Reagents

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Substituted aromatic benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 - 3.0 eq)

  • Ethanol (or Methanol), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2N or 10%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for heated reactions)

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and appropriate eluent (e.g., hexane:ethyl acetate mixture)

  • UV lamp for TLC visualization

2.2. Step-by-Step Procedure

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL per 10 mmol of ketone). Stir at room temperature until fully dissolved.

  • Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in a small amount of water or ethanol.[6] Add this basic solution to the stirring ethanolic solution of the acetophenone.

  • Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 15-30 minutes.[6] A color change and/or the formation of a precipitate is often observed.

  • Reaction Execution: Allow the mixture to stir at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the specific substrates. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[7]

  • Monitoring the Reaction: Track the progress of the reaction using TLC. Periodically take a small aliquot from the reaction mixture, dilute it with a small amount of solvent, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have been consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water or crushed ice.[8] While stirring vigorously, slowly acidify the mixture by adding dilute HCl until the pH is neutral (~pH 7).[8] This step protonates the phenoxide and neutralizes the excess base, causing the organic product to precipitate out of the aqueous solution.

  • Product Collection: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[8] Wash the crude solid with several portions of cold water to remove any inorganic salts and impurities.[4][8]

  • Purification: The crude product is typically purified by recrystallization. Transfer the solid to a clean flask and add a minimum volume of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product, record the final mass, and calculate the yield. Confirm the structure and purity using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Process Optimization and Troubleshooting

The success of the Claisen-Schmidt condensation for chromanone synthesis hinges on balancing several key parameters. Understanding these factors is crucial for maximizing yield and purity.

ParameterRecommended ChoiceRationale & CausalityPotential Issues & Troubleshooting
Catalyst NaOH, KOHStrong bases effectively deprotonate the α-carbon of the acetophenone, initiating the reaction.[6][9]Side Reactions: Strong bases can promote self-condensation of the ketone or Cannizzaro reactions with aldehydes lacking α-hydrogens.[6] Solution: Use milder bases or heterogeneous solid catalysts (e.g., hydrotalcites, KF-Al2O3) to improve selectivity.[10][11]
Solvent Ethanol, MethanolPolar protic solvents are effective at dissolving both the reactants and the inorganic base catalyst.[8]Environmental Concerns: Traditional solvents contribute to chemical waste. Solution: Explore solvent-free conditions, such as grinding the reactants with a solid base (e.g., solid NaOH), which can lead to quantitative yields and simpler work-up.[3][11][12][13]
Temperature Room Temperature to 50°CMost reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction for less reactive substrates.Byproduct Formation: Higher temperatures can increase the rate of side reactions.[7] Solution: Lowering the reaction temperature can often favor the desired condensation pathway and reduce side reactions.[6] Careful optimization is key.
Order of Addition Add aldehyde to ketone/base mixtureThis strategy ensures that the enolate, once formed, is always in the presence of the more reactive aldehyde electrophile, minimizing the chance for ketone self-condensation.[6]Low Yield: If yields are poor due to self-condensation, strictly adhering to this order of addition is critical.

Conclusion

The Claisen-Schmidt condensation is a robust and highly adaptable method for synthesizing the chromanone core structure. By carefully selecting the starting materials and controlling key reaction parameters such as the base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocol outlined in this note, combined with the provided optimization strategies, offers a reliable foundation for professionals in chemical synthesis and drug discovery to efficiently produce these valuable heterocyclic compounds.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of natural products exhibiting a range of promising biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Accurate and comprehensive structural characterization and purity assessment are critical prerequisites for any further investigation in drug discovery and development. This guide provides a detailed framework of analytical techniques and step-by-step protocols for the unambiguous identification, structural elucidation, and purity determination of this target compound. The workflow integrates chromatographic and spectroscopic methods to ensure a self-validating and robust characterization process.

Introduction: The Rationale for a Multi-Modal Analytical Strategy

The structural complexity of homoisoflavonoids necessitates a synergistic combination of analytical techniques.[3] While a single method can provide valuable data, it is insufficient for complete and unambiguous characterization. For instance, Mass Spectrometry (MS) can yield an accurate molecular weight, but it cannot differentiate between isomers. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at defining the precise atomic connectivity and stereochemistry but relies on a pure sample for clear interpretation.

This guide, therefore, presents an integrated workflow. The initial step involves assessing purity and isolating the compound using High-Performance Liquid Chromatography (HPLC). Subsequently, a suite of spectroscopic techniques—including MS, NMR, UV-Vis, and FTIR—is employed to build a complete structural profile. For absolute confirmation of three-dimensional structure, X-ray crystallography stands as the definitive method, contingent on the ability to produce a high-quality single crystal.[4][5]

cluster_0 Analytical Workflow for Characterization A Sample Preparation (Isolated Compound) B Purity Assessment & Isolation (HPLC-UV) A->B C Molecular Weight & Formula (HR-LCMS) B->C Pure Fraction D Structural Elucidation (1D & 2D NMR) B->D Pure Fraction G Definitive 3D Structure (X-ray Crystallography) B->G High-Purity Sample C->D H Final Report: Structure & Purity Confirmed C->H E Functional Group ID (FTIR Spectroscopy) D->E F Electronic Transitions (UV-Vis Spectroscopy) D->F E->H F->H G->H

Figure 1: A comprehensive analytical workflow for the characterization of the target compound.

Chromatographic Analysis: Purity Assessment by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of the synthesized or isolated compound. It separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By programming a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. Purity is assessed by the relative area of the main peak in the chromatogram detected by a UV-Vis detector.

Protocol: RP-HPLC Method for Purity Determination

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50-100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions: The parameters below provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving moderately polar compounds like flavonoids.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization for subsequent MS analysis.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good resolution.
Gradient Elution 10% B to 90% B over 20 minEnsures elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection 280 nmFlavonoids and homoisoflavonoids typically exhibit strong absorbance near this wavelength.[6]
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100. A purity level >95% is generally required for further biological or advanced structural studies.

Mass Spectrometry: Molecular Weight and Fragmentation

Principle: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) fragments the molecular ion and analyzes the resulting product ions, offering clues about the molecule's substructures.[7][8] For flavonoids and related structures, characteristic fragmentation pathways like retro-Diels-Alder (RDA) cleavage and neutral losses (H₂O, CO, CH₃•) are diagnostic.[7][8][9]

Protocol: LC-HRMS Analysis

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Method: The HPLC method described in Section 2 can be directly coupled to the MS.

  • MS Parameters (ESI):

    • Ionization Modes: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, as they provide complementary fragmentation information.[10]

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

  • Data Interpretation:

    • Molecular Formula: The molecular formula of this compound is C₁₇H₁₆O₅. The expected exact mass for the protonated molecule [M+H]⁺ is 301.1076, and for the deprotonated molecule [M-H]⁻ is 299.0920.

    • Fragmentation:

      • Loss of CH₃• (methyl radical): A characteristic loss from the methoxy group is often observed.[8][9]

      • RDA Fragmentation: Cleavage of the C-ring can provide information about the substitution pattern on the A and B rings.

      • Benzyl Cleavage: The bond between the chroman core and the 4-hydroxybenzyl group is a likely site for fragmentation.

NMR Spectroscopy: Unambiguous Structure Elucidation

Principle: NMR is the most powerful technique for determining the precise structure of organic molecules in solution.[11] ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the complete molecular puzzle by establishing proton-proton and proton-carbon correlations.[3]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR & DEPT-135: Identifies all carbons and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows which protons are spin-coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

Expected NMR Data (in DMSO-d₆): This table provides predicted chemical shifts (δ) and multiplicities based on known data for similar homoisoflavonoid structures.[12]

PositionPredicted ¹H δ (ppm), multiplicityPredicted ¹³C δ (ppm)HMBC Correlations (from Proton at position)
C-2 ~4.3-4.5 (m, 2H)~70C-3, C-4, C-8a
C-3 ~2.8-3.0 (m, 1H)~40C-2, C-4, C-1', C-7'
C-4 -~195 (C=O)-
C-4a -~102-
C-5 -~163-
5-OH ~12.0 (s, 1H)-C-4a, C-5, C-6
C-6 ~6.1 (d, J=2.0 Hz, 1H)~98C-5, C-7, C-8, C-4a
C-7 -~165-
7-OCH₃ ~3.8 (s, 3H)~56C-7
C-8 ~6.0 (d, J=2.0 Hz, 1H)~93C-6, C-7, C-4a
C-8a -~160-
C-1' ~2.5, 3.0 (dd, 2H)~30C-2', C-6', C-3
C-2', 6' ~7.0 (d, J=8.5 Hz, 2H)~130C-4', C-1'
C-3', 5' ~6.7 (d, J=8.5 Hz, 2H)~115C-1', C-4'
C-4' -~156-
4'-OH ~9.5 (s, 1H)-C-3', C-4', C-5'

Spectroscopic Fingerprinting: UV-Vis and FTIR

Principle: UV-Vis spectroscopy measures the absorption of light by chromophores in the molecule. The resulting spectrum, with its characteristic absorption maxima (λₘₐₓ), serves as a useful fingerprint. The addition of shift reagents (e.g., AlCl₃) can confirm the presence of specific hydroxyl group arrangements.[13] The 5-hydroxy-4-keto system in the target molecule is expected to form a complex with AlCl₃, causing a bathochromic (red) shift in the spectrum.[13][14]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade methanol (~5-10 µg/mL).

  • Acquisition: Record the UV-Vis spectrum from 200 to 500 nm using a dual-beam spectrophotometer with methanol as the blank.

  • Shift Reagent Test: To a cuvette containing the sample solution, add a few drops of a 2% methanolic AlCl₃ solution. Record the spectrum again after 5-10 minutes.

  • Expected Data: Expect major absorption bands around 280-290 nm and a shoulder around 310-330 nm. A significant bathochromic shift of the main absorption band upon addition of AlCl₃ will confirm the 5-hydroxy-4-keto moiety.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a quick and reliable confirmation of key structural features.

Protocol: FTIR Analysis

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands using a reference table.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenolic Hydroxyl (-OH)
3050-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
~1650 (strong)C=O stretchKetone (conjugated)
1600-1450C=C stretchAromatic rings
~1260, ~1030C-O stretchAryl ether (-OCH₃)

Definitive Structure: Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is the gold standard for molecular structure determination.[4] By diffracting X-rays off a single crystal, it is possible to generate a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and stereochemistry without ambiguity.[5][15]

Protocol Outline:

  • Crystallization: This is the most critical and often challenging step.[5] It requires a highly pure (>98%) sample. The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or other techniques like vapor diffusion are used to induce the formation of single crystals suitable for diffraction.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed computationally to solve and refine the crystal structure.[4]

The successful generation of a crystal structure provides irrefutable proof of the compound's identity and conformation.

Figure 2: Chemical structure and key features of the target homoisoflavonoid.

Conclusion

The analytical workflow detailed in this application note provides a robust and self-validating system for the complete characterization of this compound. By systematically integrating chromatographic separation (HPLC) with a suite of spectroscopic techniques (HRMS, NMR, FTIR, UV-Vis), researchers can confidently establish the compound's identity, structure, and purity. This comprehensive characterization is an indispensable step, ensuring data integrity for all subsequent research and development activities.

References

Application Note: Structural Elucidation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid class of natural products.[1] Homoisoflavonoids are plant secondary metabolites recognized for a wide array of biological activities, making them subjects of intense research in medicinal chemistry and drug discovery.[2] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships and for chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules like homoisoflavonoids.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note presents a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous signal assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC-recommended numbering for the chroman-4-one core and the attached benzyl group is shown below. This convention will be used throughout this note.

Caption: Molecular structure and atom numbering.

Experimental Protocols: From Sample to Spectrum

Achieving high-quality, interpretable NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol for NMR Sample Preparation

The choice of solvent is paramount. For phenolic compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its key advantages are excellent solubilizing power and, most importantly, its ability to slow the chemical exchange of hydroxyl (-OH) protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[5]

  • Glass Pasteur pipette and bulb

  • Small piece of cotton or glass wool for filtration

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. For comprehensive ¹³C and 2D NMR analysis, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6] Gently vortex or sonicate the vial to ensure the sample dissolves completely. A clear, homogeneous solution is required.

  • Filtration: Pack a small plug of cotton or glass wool into the neck of a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[5]

  • Transfer: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the active volume of the NMR probe's receiver coils.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.

Protocol for NMR Data Acquisition

The following experiments, performed on a 400 MHz or higher field spectrometer, provide a complete dataset for structural confirmation.[2]

Core Experiments:

  • ¹H NMR: A standard proton experiment to identify all hydrogen atoms and their local environments.

  • ¹³C NMR: A standard proton-decoupled carbon experiment to identify all unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): An experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing H-C-C-H connectivities.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and identifying quaternary carbons.[8]

G cluster_workflow NMR Experimental Workflow Sample Sample Preparation (5-20 mg in 0.6 mL DMSO-d6) NMR NMR Spectrometer (≥400 MHz) Sample->NMR OneD 1D Experiments (¹H, ¹³C, DEPT-135) NMR->OneD TwoD 2D Experiments (COSY, HSQC, HMBC) NMR->TwoD Analysis Data Processing & Structural Analysis OneD->Analysis TwoD->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

Spectral Data and Interpretation

The following tables provide the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. These assignments are based on established chemical shift principles for flavonoids and data from structurally similar compounds.[9]

¹H NMR Spectral Data (Predicted, in DMSO-d₆)
Atom No.δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
5-OH~12.10s-1HChelated hydroxyl
4'-OH~9.25s-1HPhenolic hydroxyl
2', 6'~7.05d8.52HB-ring protons
3', 5'~6.68d8.52HB-ring protons
6~6.15d2.21HA-ring proton
8~6.05d2.21HA-ring proton
2a, 2b~4.30m-2HH₂-2
7-OCH₃~3.75s-3HMethoxy protons
αa, αb~3.05, 2.55m-2HBenzylic CH₂
3~2.80m-1HH-3

Interpretation Insights:

  • 5-OH Proton: The proton of the hydroxyl group at C-5 is strongly deshielded (δ > 12 ppm) due to intramolecular hydrogen bonding with the C-4 carbonyl oxygen. This is a hallmark feature of 5-hydroxyflavanones and related structures.

  • A-Ring Protons (H-6, H-8): The two protons on ring A appear as distinct doublets with a small coupling constant (J ≈ 2.2 Hz), characteristic of meta-coupling.

  • B-Ring Protons (H-2'/6', H-3'/5'): The para-substituted B-ring gives rise to a classic AA'BB' system, appearing as two doublets, each integrating to 2H.

  • Chiral Center at C-3: The presence of a stereocenter at C-3 renders the protons at C-2 (H-2a, H-2b) and the benzylic protons (H-αa, H-αb) diastereotopic. This results in more complex multiplets for these signals than would be seen in an achiral analogue.

¹³C NMR Spectral Data (Predicted, in DMSO-d₆)
Atom No.δ (ppm)DEPT-135Assignment
4~196.5-Carbonyl
7~165.8-C-O
5~162.5-C-O
8a~160.0-C-O
4'~156.0-C-OH
1'~130.5-Quaternary C
2', 6'~129.5CHAromatic CH
3', 5'~115.0CHAromatic CH
4a~102.0-Quaternary C
8~95.0CHAromatic CH
6~94.0CHAromatic CH
2~71.0CH₂O-CH₂
7-OCH₃~55.5CH₃Methoxy
3~45.0CHAliphatic CH
α~35.0CH₂Benzylic CH₂

Interpretation Insights:

  • Carbonyl Carbon (C-4): The ketone carbonyl signal is the most downfield, typically appearing near δ 195-200 ppm.

  • Oxygenated Aromatic Carbons: Carbons C-5, C-7, and C-8a are found at very low field (δ > 155 ppm) due to the deshielding effect of their attached oxygen atoms.

  • DEPT-135: This experiment is invaluable for confirming assignments. For instance, it will clearly distinguish the positive CH signals of the aromatic rings (C-6, C-8, C-2', C-3', etc.) and the methoxy group from the negative CH₂ signals at C-2 and C-α.

2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR is required for definitive proof of the structure.[10]

  • COSY: Will show correlations between H-2a/2b and H-3, and between H-3 and the benzylic H-α protons, confirming the H-2/H-3/H-α spin system.

  • HSQC: Directly links each proton to its attached carbon, confirming, for example, that the signal at δ ~6.15 ppm is indeed H-6 by its correlation to the carbon at δ ~94.0 ppm.

  • HMBC: Provides the final connections. Key correlations that lock the structure together are:

    • The 5-OH proton (δ ~12.10) will show correlations to C-4, C-5, and C-4a.

    • The methoxy protons (δ ~3.75) will show a three-bond correlation to C-7.

    • The benzylic protons (H-α) will show correlations to C-3, C-1', C-2', and C-6'.

    • The H-2 protons will show correlations to C-3 and C-4.

Caption: Key long-range HMBC correlations.

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR experiments. The ¹H and ¹³C spectra provide characteristic chemical shifts indicative of the homoisoflavonoid scaffold, while DEPT-135 clarifies carbon multiplicities. The final, unambiguous assignment relies on the connectivity information derived from COSY, HSQC, and particularly HMBC spectra, which together confirm the complete molecular architecture. This integrated NMR approach represents the gold standard for the structural characterization of novel and known natural products in pharmaceutical and chemical research.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenolic compounds.[1][2] Homoisoflavonoids are of significant interest to researchers in drug discovery and natural product chemistry due to their diverse biological activities. The precise characterization of their chemical structure is fundamental to understanding their structure-activity relationships. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), stands as a powerful analytical technique for the unambiguous identification and structural elucidation of such compounds.[3] This application note provides a detailed protocol and theoretical framework for the analysis of this compound using LC-HRMS, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for fragmentation analysis.

The Significance of HRMS in Natural Product Analysis

HRMS offers exceptional mass accuracy, typically in the sub-5 ppm range, enabling the confident determination of elemental compositions from measured mass-to-charge ratios (m/z).[4] This capability is crucial in distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. When combined with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information through the controlled fragmentation of a selected precursor ion, offering insights into the molecule's substructures.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound, crucial for developing an effective analytical method, is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₅--INVALID-LINK--[1]
Molecular Weight300.30 g/mol --INVALID-LINK--[1]
Exact Mass300.09977361 Da--INVALID-LINK--[1]
XLogP3-AA3.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count5--INVALID-LINK--[1]

Experimental Protocol: LC-HRMS Analysis

This section details a comprehensive protocol for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality and reproducible HRMS data. The following steps are recommended for a pure standard of the target compound.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[3]

  • Working Solution Preparation: Prepare a working solution in the concentration range of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3] The final concentration should be optimized based on instrument sensitivity.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the LC system.[3]

G cluster_prep Sample Preparation A Weigh 1 mg of Compound B Dissolve in 1 mL HPLC-grade Solvent (e.g., Methanol) A->B Creates 1 mg/mL Stock C Prepare 1-10 µg/mL Working Solution B->C Dilute with Mobile Phase D Filter with 0.22 µm PTFE Syringe Filter C->D E Inject into LC-HRMS D->E

Caption: Workflow for sample preparation.

Liquid Chromatography (LC) Parameters

A reversed-phase LC method is suitable for the separation of homoisoflavonoids.

ParameterRecommended ConditionRationale
LC System HPLC or UHPLC systemProvides efficient separation.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidification improves peak shape and ionization efficiency in positive mode.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for reversed-phase chromatography.
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold, and re-equilibrate.A gradient elution is necessary to effectively separate the analyte from any impurities.
Flow Rate 0.2-0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30-40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
High-Resolution Mass Spectrometry (HRMS) Parameters

The following parameters are suggested for a Q-TOF or Orbitrap mass spectrometer.

ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar and semi-polar compounds.
Ionization Mode Positive and NegativePhenolic compounds can ionize well in both modes; negative mode is often more sensitive.[5]
Capillary Voltage 3.0-4.5 kVOptimized for stable spray and maximum ion intensity.
Source Temperature 120-150 °CTo aid in desolvation.
Desolvation Gas Flow 600-800 L/hrTo efficiently remove solvent from the ESI droplets.
Full Scan MS Range m/z 100-1000To detect the precursor ion and potential adducts.
MS Resolution > 60,000 FWHMTo ensure high mass accuracy for formula determination.
MS/MS Fragmentation Collision-Induced Dissociation (CID)To induce fragmentation and obtain structural information.
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions from low-energy to high-energy fragmentation.

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary data obtained from the HRMS analysis is the accurate mass of the precursor ion. For this compound (C₁₇H₁₆O₅), the expected monoisotopic mass of the neutral molecule is 300.09977 Da.[1]

  • In positive ion mode , the expected protonated molecule [M+H]⁺ would have an m/z of 301.10705 .

  • In negative ion mode , the expected deprotonated molecule [M-H]⁻ would have an m/z of 299.09252 .

The high mass accuracy of the instrument allows for the use of formula prediction software to confirm the elemental composition of the detected ion, which should match C₁₇H₁₆O₅.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) experiments are crucial for structural elucidation. Based on the known fragmentation patterns of flavonoids and homoisoflavonoids, several key fragmentation pathways can be predicted for this compound.[6][7]

A common fragmentation pathway for flavonoids is the retro-Diels-Alder (rDA) reaction , which involves the cleavage of the C-ring.[5][8][9] For the chroman-4-one core, this would lead to characteristic fragments representing the A- and B-rings with the attached benzyl group.

Key Predicted Fragmentations:

  • Loss of the 4-hydroxybenzyl group: A cleavage of the C3-C9 bond could result in the loss of the 4-hydroxybenzyl moiety.

  • Retro-Diels-Alder (rDA) Fragmentation: Cleavage of the C-ring can occur through an rDA mechanism, providing information about the substitution pattern on the A-ring.

  • Loss of small neutral molecules: Common neutral losses from flavonoids include water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃) from the methoxy group.[6][7]

G cluster_workflow HRMS Data Analysis Workflow A Acquire Full Scan MS Data B Determine Accurate Mass of Precursor Ion A->B D Perform MS/MS Fragmentation A->D C Predict Elemental Composition B->C F Confirm Structure C->F E Propose Fragmentation Pathways D->E E->F

Caption: HRMS data analysis workflow.

A plausible fragmentation pathway in positive ion mode is illustrated below. The protonated molecule at m/z 301.10705 would be selected as the precursor ion.

  • Initial Fragmentation: The loss of a water molecule (18.01056 Da) from the hydroxyl groups is a common initial fragmentation step.

  • rDA Fragmentation: A retro-Diels-Alder reaction could lead to the formation of a key fragment ion corresponding to the A-ring with the methoxy and hydroxy groups.

  • Loss of Methyl Radical: The methoxy group can undergo the loss of a methyl radical (•CH₃, 15.02347 Da).[7]

  • Loss of CO: The carbonyl group on the C-ring can be lost as carbon monoxide (27.99491 Da).[6]

Predicted Major Fragment Ions (Positive Mode):

m/z (Predicted)Elemental CompositionProposed Loss from [M+H]⁺
283.09649C₁₇H₁₅O₄⁺H₂O
194.08080C₁₁H₁₀O₃⁺C₆H₆O (B-ring fragment)
167.04407C₈H₇O₄⁺C₉H₉O (benzyl and part of C-ring)
151.03861C₈H₇O₃⁺C₉H₉O + O

Conclusion

This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-HRMS, and data analysis will enable researchers to confidently identify and structurally characterize this and related homoisoflavonoid compounds. The high mass accuracy and MS/MS capabilities of modern HRMS instruments are indispensable tools for advancing research in natural product chemistry and drug development.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Homoisoflavonoid

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid family, a class of natural compounds noted for their diverse pharmacological activities.[1][2] Homoisoflavonoids are structurally characterized by a 16-carbon skeleton, which differentiates them from the more common flavonoids. Research has highlighted the potential of this class of molecules in exhibiting anti-cancer, anti-inflammatory, and antioxidant properties.[3] These attributes make this compound a compelling candidate for investigation in various therapeutic areas, including metabolic diseases, oncology, and inflammatory disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the systematic evaluation of this compound's bioactivity. The experimental designs are informed by studies on structurally similar homoisoflavonoids, providing a rational basis for investigating its mechanism of action.

Compound Profile:

PropertyValueSource
IUPAC Name 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[4]
Molecular Formula C₁₇H₁₆O₅[5]
Molecular Weight 300.31 g/mol [5]
Class Homoisoflavonoid[1]
Known Occurrences Natural compound[5]

Experimental Workflows: A Step-by-Step Guide

The following diagram outlines a general workflow for characterizing the bioactivity of this compound in a cell-based setting.

G cluster_prep Compound & Cell Preparation cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary Mechanism of Action (MoA) Elucidation Compound_Prep Compound Preparation (Stock Solution in DMSO) Viability Cell Viability/Cytotoxicity Assay (MTT, LDH) Compound_Prep->Viability Cell_Culture Cell Line Selection & Culture (e.g., HepG2, MCF-7, RAW 264.7) Cell_Culture->Viability Metabolic Metabolic Assays (Lipid Accumulation, Glucose Uptake) Viability->Metabolic If non-toxic at relevant concentrations Anti_Inflammatory Anti-inflammatory Assays (NO Production, Cytokine Profiling) Viability->Anti_Inflammatory Anticancer Anticancer Assays (Apoptosis, Cell Cycle Analysis) Viability->Anticancer Western_Blot Western Blot Analysis (Protein Expression & Phosphorylation) Metabolic->Western_Blot qPCR qPCR Analysis (Gene Expression) Metabolic->qPCR Anti_Inflammatory->Western_Blot Anti_Inflammatory->qPCR Anticancer->Western_Blot Anticancer->qPCR G cluster_lipogenesis Lipogenesis cluster_lipolysis Fatty Acid Oxidation Compound 5-Hydroxy-3-(4-hydroxybenzyl)- 7-methoxychroman-4-one PPARa PPARα Compound->PPARa Activates AMPK AMPK Compound->AMPK Activates SREBP1c SREBP-1c FAS FAS SREBP1c->FAS SCD1 SCD-1 SREBP1c->SCD1 Lipid_Accumulation Lipid Accumulation SREBP1c->Lipid_Accumulation Promotes CPT1 CPT1 PPARa->CPT1 ACOX1 ACOX1 PPARa->ACOX1 PPARa->Lipid_Accumulation Inhibits AMPK->SREBP1c Inhibits

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Homoisoflavonoid

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenols.[1][2][3] Homoisoflavonoids have garnered significant interest in oncological research due to their potential cytotoxic and cytostatic activities against various cancer cell models.[4] The structural motif of this compound suggests a potential for interaction with cellular pathways that regulate cell proliferation and survival. Therefore, a thorough investigation of its cytotoxic effects on cancer cell lines is a critical first step in evaluating its therapeutic promise.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the principles of widely accepted cytotoxicity assays, offer detailed, step-by-step protocols, and provide insights into data interpretation, ensuring a robust and reliable evaluation of this promising natural compound.

The Dichotomy of Cell Health: Cytotoxicity vs. Cell Viability

Before embarking on experimental work, it is crucial to understand the distinction between cytotoxicity and cell viability.[5][6][7]

  • Cell Viability assays measure the proportion of live, healthy cells in a population. These assays typically assess metabolic activity or proliferation rates.[5][6][8]

  • Cytotoxicity assays, conversely, quantify the number of dead or damaged cells, often by measuring the leakage of intracellular components or the loss of membrane integrity.[5][7][9]

For a comprehensive understanding of a compound's effect, it is often beneficial to employ a combination of assays that measure both parameters. This dual approach can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).

Strategic Selection of In Vitro Assays

The choice of cytotoxicity assay depends on the specific research question, the characteristics of the compound being tested, and the available laboratory equipment. Here, we present three robust and widely adopted assays for screening natural products like this compound.[10][11]

Assay Principle Endpoint Measured Advantages Considerations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13]Metabolic activity, an indicator of cell viability.[12]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration.
SRB Assay Binding of the bright pink aminoxanthene dye, Sulforhodamine B (SRB), to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15]Total protein content, which correlates with cell number.[15]Less susceptible to interference from colored compounds and reflects cell number rather than just metabolic activity.[14][16]Requires a cell fixation step.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][17]Cell membrane integrity, a direct measure of cytotoxicity.[10]Non-destructive to the remaining viable cells, allowing for multiplexing with other assays.[18]Can be influenced by serum LDH in the culture medium.[19]

Experimental Workflow: A Roadmap to Reliable Data

A well-structured experimental workflow is paramount for generating reproducible and meaningful data. The following diagram outlines the key stages in assessing the cytotoxicity of this compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HepG2) cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Compound (24, 48, 72 hours) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay ldh_assay LDH Assay treatment->ldh_assay readout Spectrophotometric Reading (Absorbance/Fluorescence) mtt_assay->readout srb_assay->readout ldh_assay->readout calculation Calculation of % Viability/Cytotoxicity readout->calculation ic50 Determination of IC50 Values calculation->ic50 conclusion Conclusion & Further Studies ic50->conclusion

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should be guided by the research objectives.[20] It is advisable to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity.[21][22]

  • Recommended Cell Lines for Initial Screening:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma[23]

    • HepG2: Human hepatocellular carcinoma[23]

    • HCT-116: Human colon carcinoma[24]

    • A non-cancerous cell line (e.g., human fibroblasts) should be included to evaluate selective cytotoxicity.[20][23]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[15][25]

1.2. Preparation of this compound Stock Solution

Due to the hydrophobic nature of many natural compounds, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[26]

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

PART 2: Cytotoxicity Assay Protocols

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[26] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[26][28]

2.2. Sulforhodamine B (SRB) Assay [14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[16][29]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[15][25]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[25][29]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

2.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[30]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[26] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[31]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[31]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[31]

Data Analysis and Interpretation

Percentage of Cell Viability (for MTT and SRB assays):

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Percentage of Cytotoxicity (for LDH assay):

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[10]

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is a key indicator of the compound's potency. IC50 values can be calculated by plotting the percentage of cell viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathways Involved

While the specific mechanism of action for this compound is yet to be elucidated, related flavonoids and homoisoflavonoids have been shown to induce cytotoxicity through various signaling pathways.[24] A plausible hypothesis is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

signaling_pathway Hypothesized Apoptotic Pathway compound 5-Hydroxy-3-(4-hydroxybenzyl)- 7-methoxychroman-4-one ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action involving the mitochondrial apoptotic pathway.

Conclusion and Future Directions

These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. The data generated from these assays will be instrumental in determining the IC50 values across various cancer cell lines and will guide subsequent mechanistic studies. Should the compound exhibit potent and selective cytotoxicity, further investigations into its effects on the cell cycle, apoptosis induction, and specific molecular targets will be warranted to fully elucidate its potential as a novel anticancer agent.

References

Formulation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Promising Homoisoflavonoid

This compound is a natural homoisoflavonoid with a structure poised for potential pharmacological activity, akin to other isoflavonoids known for their antioxidant, antimutagenic, and antiproliferative properties.[1] However, the progression from promising in vitro data to meaningful in vivo efficacy and pharmacokinetic studies is frequently impeded by a critical physicochemical hurdle: poor aqueous solubility.[2][3] Like many flavonoid and polyphenol structures, the molecule's lipophilic nature ("grease-ball" characteristics) leads to low dissolution rates in the gastrointestinal tract and poor bioavailability, making standard aqueous vehicles unsuitable for preclinical evaluation.[4]

This guide provides a comprehensive framework for formulating this compound for preclinical in vivo research. It moves beyond simple recipes to explain the causal science behind formulation selection, detailing robust protocols for several enabling strategies, and outlining the critical quality control assays required to ensure formulation integrity and reproducibility. The objective is to equip the researcher with the knowledge to rationally select and develop a formulation that maximizes exposure for accurate safety, efficacy, and pharmacokinetic assessments.[5]

Critical Pre-formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is mandatory.[3] This foundational data dictates the entire formulation strategy.

Physicochemical Profile

The initial step is to gather or experimentally determine the key properties of this compound.

PropertyValue / Expected ValueSignificance for Formulation
Molecular Formula C₁₇H₁₆O₅[6]Basic identity confirmation.
Molecular Weight 300.31 g/mol [7]Used for all concentration calculations.
Appearance Yellow to orange solid[8]Provides a simple visual check for identity and purity.
LogP (calculated) ~2.8 - 3.2Indicates high lipophilicity and predicts poor aqueous solubility.
Aqueous Solubility Experimentally DeterminedCrucial Data Point. Defines the extent of the solubility challenge.
Solubility in Solvents Experimentally DeterminedIdentifies potential co-solvents or vehicles for lipid-based systems.
pKa Experimentally DeterminedDetermines if pH modification can be used to enhance solubility.[9]
Melting Point Experimentally DeterminedHigh melting point suggests strong crystal lattice energy ("brick-dust"), which can further hinder dissolution.[4]
Solid-State Form Amorphous vs. CrystallinePolymorphism can significantly impact solubility and stability.[10]
Protocol: Equilibrium Solubility Determination

Rationale: This protocol establishes the baseline aqueous solubility and screens for potential solubilizing vehicles, guiding the selection of an appropriate formulation strategy.

Methodology:

  • Add an excess amount of the API (e.g., 5-10 mg) to a series of 1.5 mL microcentrifuge tubes.

  • To each tube, add 1 mL of a different test vehicle. Recommended starting vehicles include:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (simulated gastric fluid)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Corn Oil

  • Seal the tubes and place them on a rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method.

Formulation Strategies & Step-by-Step Protocols

The choice of formulation depends on the required dose, the route of administration, and the available resources.[11] Below are three distinct strategies with increasing complexity, suitable for oral gavage administration in rodent models.

Strategy 1: Co-Solvent System

Causality & Rationale: This is the simplest approach, ideal for low-dose studies or initial efficacy screening. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound.[9] A common, well-tolerated preclinical vehicle is PEG 400/Water. The goal is to create a clear, stable solution to ensure maximal drug exposure and reduce inter-animal variability.[11]

Protocol: Preparation of a 2 mg/mL Solution in 40/60 PEG 400/Water (v/v)

  • Weigh the required amount of this compound for the final batch volume (e.g., 20 mg for a 10 mL batch).

  • In a sterile glass vial, add 4.0 mL of PEG 400.

  • Add the weighed API to the PEG 400.

  • Vortex and/or sonicate the mixture until the API is fully dissolved. A brief, gentle warming (to ~40°C) may be applied if necessary.

  • Once a clear solution is obtained, slowly add 6.0 mL of sterile water (or PBS, pH 7.4) to the vial while stirring.

  • Visually inspect the final solution for any signs of precipitation. It should remain clear.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates before administration.

Visualization: Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on pre-formulation data.

G cluster_0 A Start: API Received B Determine Aqueous Solubility (pH 7.4) A->B C Is Solubility > Target Dose? B->C D Use Simple Aqueous Vehicle (e.g., Saline + 0.5% CMC) C->D Yes E Screen Co-solvents (PEG 400, PG, etc.) C->E No F Is Target Dose Soluble in Tolerated Co-solvent Mix? E->F G Use Co-solvent System F->G Yes H Pursue Advanced Formulation F->H No I Nanosuspension (High Dose, IV/Oral) H->I J SEDDS / Lipid-Based (Oral, Lipophilic API) H->J K Cyclodextrin Complex (Moderate Dose, Oral) H->K

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Strategy 2: Cyclodextrin Inclusion Complex

Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules like our API, forming an "inclusion complex." This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in preclinical studies due to its high aqueous solubility and safety profile.

Protocol: Preparation of a 5 mg/mL Formulation using HP-β-CD

  • Prepare a 40% (w/v) solution of HP-β-CD in sterile water. To do this, dissolve 4.0 g of HP-β-CD in water and bring the final volume to 10.0 mL. Gentle warming may be required.

  • Weigh 50 mg of this compound.

  • Slowly add the API powder to the 40% HP-β-CD solution while vigorously vortexing or stirring.

  • Seal the container and place it on a rotator or magnetic stir plate overnight at room temperature to allow for efficient complexation.

  • After incubation, sonicate the mixture for 30-60 minutes to ensure complete dissolution. The final formulation should be a clear, particle-free solution.

  • Filter the solution through a 0.22 µm syringe filter before use.

Strategy 3: Nanosuspension

Causality & Rationale: For high-dose studies where solubilization is not feasible, a nanosuspension is a powerful alternative. This strategy reduces the particle size of the API to the nanometer range (<1000 nm). According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[4] The formulation is a colloidal dispersion of the solid drug, stabilized by surfactants and/or polymers to prevent aggregation.[9]

Protocol: Preparation of a 20 mg/mL Nanosuspension via Wet Milling

  • Vehicle Preparation: Prepare a sterile aqueous solution containing a stabilizer. A common choice is 1% (w/v) Polysorbate 80 (Tween® 80) and 0.5% (w/v) hypromellose (HPMC).

  • Slurry Formation: Weigh 200 mg of the API. In a suitable container, add a small volume of the stabilizer solution to the API to form a thick, homogenous paste. This pre-wetting step is critical.

  • Gradually add the remaining stabilizer solution to the paste to create a final volume of 10 mL, forming a coarse suspension.

  • Milling: Transfer the suspension to a bead mill containing sterile zirconium oxide milling beads (e.g., 0.5 mm diameter).

  • Mill the suspension at a high speed for several hours (e.g., 2-6 hours). The exact time must be optimized while monitoring particle size.

  • Monitoring: Periodically (e.g., every 30 minutes), extract a small aliquot of the suspension, dilute it appropriately, and measure the particle size distribution using Dynamic Light Scattering (DLS).

  • Endpoint: Continue milling until the desired particle size is achieved (e.g., Z-average diameter < 400 nm with a Polydispersity Index (PDI) < 0.3).

  • Final Product: Once the endpoint is reached, separate the nanosuspension from the milling beads. Store in a sterile vial at 2-8°C.

Visualization: Nanosuspension Preparation Workflow

G cluster_0 A Weigh API & Stabilizers C Create Coarse Slurry (API + Vehicle) A->C B Prepare Aqueous Stabilizer Solution B->C D Add to Bead Mill C->D E Wet Milling (High Energy Input) D->E F QC Check: Particle Size (DLS) E->F G Continue Milling F->G Size > Target H Separate from Beads F->H Size OK G->E I Final Nanosuspension H->I

Caption: Experimental workflow for producing a nanosuspension via wet milling.

Formulation Characterization & Quality Control

A prepared formulation is only useful if it is well-characterized and stable.[14] This ensures dose accuracy and reproducibility.

TestMethodPurpose & Acceptance Criteria
Appearance Visual InspectionCheck for clarity (solutions), homogeneity (suspensions), and absence of foreign matter.
pH pH meterEnsure pH is within a physiologically tolerable range (typically 6.0-8.0 for oral dosing).
Drug Content (Assay) HPLC-UVTo confirm the final concentration is accurate. (e.g., 95-105% of target).
Particle Size & PDI Dynamic Light Scattering (DLS)[15](Nanosuspensions only) . To confirm particle size reduction and uniformity. (e.g., Z-avg < 400 nm, PDI < 0.3).
Zeta Potential Laser Doppler Electrophoresis[15](Nanosuspensions only) . Indicates colloidal stability. (e.g.,
Sterility/Bioburden Plating/FiltrationFor parenteral formulations or long-term studies to ensure absence of microbial contamination.
Protocol: Short-Term Stability Assessment

Rationale: This protocol ensures the formulation is stable for the duration of the planned in vivo study, preventing the drug from crashing out of solution or suspension before administration.[16][17]

Methodology:

  • Prepare the final formulation as described in one of the protocols above.

  • Divide the batch into three separate, sealed vials.

  • Store one vial at the intended storage condition (e.g., 2-8°C), one at room temperature (~25°C), and one under accelerated conditions (e.g., 40°C).[18]

  • At specified time points (e.g., T=0, 4 hours, 24 hours, 72 hours), withdraw an aliquot from each vial.

  • Perform the key QC tests at each time point:

    • For all formulations: Visual Appearance, Drug Content (Assay).

    • For nanosuspensions: Particle Size and PDI.

  • Acceptance Criteria: The formulation is considered stable if the appearance remains unchanged and the drug content remains within 90-110% of the initial value. For nanosuspensions, particle size should not show significant growth.

In Vivo Study & Dosing Considerations

The formulation directly impacts the execution and interpretation of the animal study.

  • Route of Administration: The protocols provided are designed for oral gavage. If intravenous (IV) administration is required, formulation requirements become much stricter, demanding a sterile, isotonic solution or a nanosuspension with a particle size well below 200 nm to prevent embolism.

  • Dose Volume: The concentration of the formulation must be high enough to deliver the required dose in a volume that is safe for the animal species. For example, maximum oral gavage volumes are typically ~10 mL/kg for mice and rats.

  • Vehicle Selection: The chosen vehicle must be well-tolerated by the animal species. The excipients used in the provided protocols (PEG 400, HP-β-CD, Tween 80) are generally considered safe for preclinical studies at appropriate concentrations.[19] A vehicle-only control group should always be included in the study design to differentiate vehicle effects from API effects.

  • Dose Accuracy: For suspensions, it is critical to ensure homogeneity by vortexing or stirring immediately before drawing each dose to ensure each animal receives the correct amount of API.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational selection of an enabling formulation strategy. Simple co-solvent systems are suitable for initial, low-dose screening, while more advanced approaches like cyclodextrin complexation and nanosuspension development are necessary for achieving higher dose levels and robust pharmacokinetic data. Rigorous analytical characterization and stability testing are non-negotiable quality gates that ensure the integrity and reproducibility of the preclinical data generated. By applying the principles and protocols outlined in this guide, researchers can develop a reliable formulation to accurately assess the therapeutic potential of this promising compound.

References

Applications of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Promising Homoisoflavonoid

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenols.[1] Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), which distinguishes them from the more common flavonoids.[2] These compounds are found in a variety of plants and have garnered significant interest in the scientific community due to their diverse and potent biological activities.[3][4] Preclinical studies on various homoisoflavonoids have revealed a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-angiogenic properties.[3][4]

This technical guide provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. While specific bioactivity data for this particular molecule is still emerging, the protocols outlined herein are based on established methodologies for the broader homoisoflavonoid class and related compounds, offering a robust framework for its investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol [5]
CAS Number 108001-32-7[6]
Appearance Yellow to orange solid
Solubility Soluble in DMSO, ethanol, and methanol

Potential Therapeutic Applications and Corresponding Protocols

Based on the known activities of related homoisoflavonoids, this compound is a compelling candidate for investigation in several therapeutic areas. This section details the scientific rationale and step-by-step protocols for evaluating its efficacy.

Anti-Cancer Activity

Many flavonoids and their derivatives exhibit anti-proliferative and pro-apoptotic effects on cancer cells. The chromanone scaffold is a privileged structure in medicinal chemistry, known for its presence in various anti-cancer agents. Therefore, a primary application of this compound is in the discovery of novel anti-cancer drugs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Scientific Rationale: This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. A potent and selective cytotoxic profile against cancer cells compared to normal cells is a desirable characteristic for a potential anti-cancer drug.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate IC50 value I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Reading: Gently mix the contents of the wells and incubate overnight in the dark to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Homoisoflavonoids have been reported to possess anti-inflammatory properties.

COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[11] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation.

Scientific Rationale: This assay determines if the compound can directly inhibit the activity of the COX-2 enzyme, providing a mechanistic basis for its potential anti-inflammatory effects.

Experimental Workflow:

COX2_Workflow A Prepare reaction mixture (buffer, heme, COX-2 enzyme) B Add test compound or control A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with arachidonic acid C->D E Incubate for a defined time D->E F Stop the reaction E->F G Measure prostaglandin E2 (PGE2) levels by ELISA F->G H Calculate percent inhibition and IC50 G->H

Caption: General workflow for an in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents as per the instructions of a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).[12][13][14]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of this compound (typically 0.1-100 µM). Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for 2-5 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., stannous chloride).[12]

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

The transcription factor NF-κB is a master regulator of inflammation.[15] Its activation leads to the expression of numerous pro-inflammatory genes.

Scientific Rationale: This assay determines if the compound can inhibit the NF-κB signaling pathway, a key mechanism of anti-inflammatory action.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transiently transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[16][17]

  • Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.[18]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of the compound.

Metabolic Regulation

Some homoisoflavonoids have shown potential in regulating metabolic pathways, suggesting applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic processes to restore energy balance.

Scientific Rationale: This protocol determines if the compound can activate AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172 (Thr172).[19][20]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) and treat them with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control such as AICAR or A-769662.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).[21][22] Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[23]

Scientific Rationale: This assay determines if the compound can act as an agonist of PPARα, which would suggest a potential therapeutic role in metabolic diseases characterized by lipid accumulation.

Experimental Workflow:

PPARa_Workflow A Co-transfect cells with PPARα expression vector and PPRE-luciferase reporter B Incubate for 24 hours A->B C Treat cells with test compound or known agonist B->C D Incubate for another 24 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate fold activation and EC50 E->F

Caption: Workflow for a PPARα reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HepG2 or COS-7) with a PPARα expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter, and a Renilla luciferase control vector.[24]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control and a known PPARα agonist (e.g., fenofibrate or WY-14643).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Perform a dual-luciferase assay as described in Protocol 3.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation of PPARα transcriptional activity relative to the vehicle control and determine the half-maximal effective concentration (EC₅₀) value.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery campaigns in oncology, inflammation, and metabolic diseases. The protocols detailed in this guide provide a comprehensive framework for elucidating its biological activities and mechanism of action. Further studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The exploration of this and other homoisoflavonoids may lead to the development of novel and effective therapies for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.

Introduction

This compound is a homoisoflavonoid, a class of natural products with a range of interesting biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] The efficient synthesis of this molecule is crucial for further investigation into its therapeutic potential. This guide provides a detailed protocol for a common synthetic route, followed by an in-depth troubleshooting section and frequently asked questions to address challenges you may encounter.

Recommended Synthetic Pathway

A prevalent and reliable method for synthesizing this compound involves a multi-step process commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized. This approach offers a convergent and adaptable route to the target molecule.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 2,4-Dihydroxy-6- methoxyacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base catalyst) B 4-Hydroxybenzaldehyde B->C D Dihydrochalcone C->D Hydrogenation (e.g., Pd/C, H2) E 5-Hydroxy-3-(4-hydroxybenzyl)- 7-methoxychroman-4-one D->E Cyclization (e.g., Paraformaldehyde, Lewis acid/base)

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Chalcone Intermediate

This protocol details the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

  • 2,4-Dihydroxy-6-methoxyacetophenone

  • 4-Hydroxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2,4-Dihydroxy-6-methoxyacetophenone (1 equivalent) and 4-Hydroxybenzaldehyde (1.1 equivalents) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (3 equivalents) in methanol to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 3-4.

  • A yellow precipitate of the chalcone should form. Filter the solid, wash with cold deionized water, and dry under vacuum.

Part 2: Hydrogenation of the Chalcone to a Dihydrochalcone

This step reduces the double bond of the chalcone.

Materials:

  • Chalcone intermediate from Part 1

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C (5-10 mol%).

  • Securely attach the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the dihydrochalcone.

Part 3: Cyclization to this compound

This final step forms the chromanone ring.

Materials:

  • Dihydrochalcone from Part 2

  • Paraformaldehyde

  • Diethylamine or another suitable base

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dihydrochalcone (1 equivalent) in methanol.

  • Add paraformaldehyde (1.1 equivalents) and a catalytic amount of diethylamine.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water (3 x 20 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to obtain the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of chalcone Incomplete reaction; Side reactions due to strong base.Increase reaction time and monitor closely with TLC. Consider using a milder base or lower temperature to minimize side reactions.
Incomplete hydrogenation Inactive catalyst; Insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with hydrogen. Increase hydrogen pressure if using a Parr shaker.
Low yield of final product Inefficient cyclization; Decomposition of starting material or product.Optimize the amount of paraformaldehyde and base. Consider a different solvent or a lower reflux temperature. Ensure the work-up is performed promptly to avoid degradation.
Presence of multiple spots on TLC after cyclization Incomplete reaction; Formation of side products (e.g., polymers from formaldehyde).Extend the reflux time. Use a more efficient purification method, such as preparative HPLC. Adjust the stoichiometry of paraformaldehyde.
Difficulty in purifying the final product Co-elution of impurities with similar polarity.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base, typically a strong hydroxide like KOH, deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, which is the key step in forming the new carbon-carbon bond of the chalcone.

Q2: Why is hydrogenation necessary before cyclization?

A2: The cyclization step involves the formation of the chromanone ring via reaction with formaldehyde (from paraformaldehyde). The presence of the α,β-unsaturated double bond in the chalcone would lead to undesired side reactions, such as Michael addition. Therefore, the double bond is reduced to a single bond (forming the dihydrochalcone) to ensure the desired cyclization occurs.

Q3: Can other reagents be used for the cyclization step?

A3: Yes, while paraformaldehyde and a base like diethylamine are common, other methods have been reported. For instance, some syntheses of related chromanones utilize a Mannich base intermediate which is then cyclized.[3] The choice of reagent can depend on the specific substitution pattern of the dihydrochalcone.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group, the benzylic protons, and the protons of the chromanone ring.

  • ¹³C NMR: This will show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the aliphatic carbons of the chromanone ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q5: My yield is consistently low. What are the most critical parameters to optimize?

A5: Low yields in multi-step syntheses can be due to cumulative losses. For this specific synthesis, the most critical steps to optimize are often the Claisen-Schmidt condensation and the final cyclization.

  • Condensation: Carefully control the temperature and the rate of base addition to minimize side reactions. Ensure the starting materials are pure.

  • Cyclization: The stoichiometry of paraformaldehyde is crucial; too much can lead to polymerization. The choice and amount of base can also significantly impact the yield. A systematic optimization of these parameters is recommended.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow Start Low Yield or Impure Product TLC_Analysis Analyze TLC of Crude Product Start->TLC_Analysis Multiple_Spots Multiple Spots Present? TLC_Analysis->Multiple_Spots SM_Present Starting Material Present? Multiple_Spots->SM_Present Yes Purification_Issue Purification Challenge Multiple_Spots->Purification_Issue No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) SM_Present->Optimize_Reaction Yes SM_Present->Purification_Issue No Characterize Characterize Purified Product (NMR, MS) Optimize_Reaction->Characterize Optimize_Chroma Optimize Chromatography (Solvent System, Stationary Phase) Purification_Issue->Optimize_Chroma Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Recrystallize->Characterize

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purifying 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of isolating this homoisoflavanone. As a molecule with multiple reactive functional groups, its purification requires a nuanced approach that balances yield, purity, and stability. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Compound Profile & Initial Considerations

Before purification, understanding the molecule's characteristics is paramount. This compound is a moderately polar compound featuring two key structural motifs that dictate its behavior: a chromanone core and phenolic hydroxyl groups. These phenols are weakly acidic and are the primary source of purification challenges, often leading to strong interactions with polar stationary phases and susceptibility to oxidation.

PropertyValueSource
Compound Name This compound[1]
Molecular Formula C₁₇H₁₆O₅[2]
Molecular Weight 300.31 g/mol [2][3]
Class Homoisoflavanone[4]
Key Functional Groups Phenolic Hydroxyls, Ketone, Methoxy Ether, Benzopyran Core[1]

FAQ 1: Issues with Column Chromatography

Column chromatography is the workhorse for purification, but this compound's phenolic nature can cause significant issues.

Q: My compound is streaking badly on a silica gel TLC plate and I'm getting very poor separation in my column. What's happening?

A: This is a classic problem when purifying phenolic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with the phenolic hydroxyl groups of your molecule. This strong, and sometimes irreversible, binding leads to tailing/streaking, poor resolution, and can significantly lower your yield.[5][6]

Q: How can I prevent strong adsorption and streaking on my silica gel column?

A: You have several effective strategies:

  • Mobile Phase Modification: The most common solution is to add a small amount of a weak acid to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient. The acid protonates the phenolic hydroxyl groups, reducing their ability to bind strongly to the silica and resulting in sharper peaks and better separation.[5]

  • Use a Less Polar Solvent System: Sometimes, a more potent, less polar eluent can overcome the strong interaction. If your compound is streaking in ethyl acetate/hexane, consider switching to a dichloromethane/methanol system, which can provide different selectivity.[6]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase. Polyamide columns are widely used for separating polyphenols due to their ability to form reversible hydrogen bonds.[7] Another excellent option is reverse-phase (C18) chromatography, where the separation mechanism is based on hydrophobicity rather than polar interactions.

Q: I ran a silica column with an ethyl acetate/hexane gradient, but my yield is extremely low, even though I saw the product eluting. Where did my compound go?

A: This points towards irreversible adsorption or on-column degradation. The phenolic groups can chelate with trace metal impurities in the silica gel or undergo oxidation, catalyzed by the acidic silica surface. If you did not use an acidified mobile phase, a significant portion of your compound may be permanently stuck to the column.

To mitigate this, always use a mobile phase modifier as discussed above. For particularly sensitive compounds, you can pre-treat the silica by slurrying it in the mobile phase containing the acid modifier before packing the column.

Workflow: Troubleshooting Column Chromatography

This diagram outlines the decision-making process when encountering common column chromatography issues.

start Problem: Low Purity or Yield in Column Chromatography q1 Is there severe streaking on analytical TLC? start->q1 a1_yes YES: Strong Adsorption Issue q1->a1_yes Yes q2 Are fractions impure with co-eluting spots? q1->q2 No sol1 Solution: 1. Add 0.5-1% Acetic Acid to Eluent. 2. Try a different solvent system (e.g., DCM/MeOH). 3. Switch to a C18 or Polyamide column. a1_yes->sol1 a2_yes YES: Poor Resolution q2->a2_yes Yes q3 Is overall recovery low despite clean separation? q2->q3 No sol2 Solution: 1. Use a shallower solvent gradient. 2. Decrease column loading. 3. Switch to a high-resolution stationary phase (Prep-HPLC). a2_yes->sol2 a3_yes YES: Degradation or Irreversible Binding q3->a3_yes Yes sol3 Solution: 1. Ensure acidified eluent is used. 2. Use degassed solvents to prevent oxidation. 3. Work quickly and avoid prolonged exposure to silica. a3_yes->sol3

Caption: A decision tree for troubleshooting common purification issues.

Protocol: Flash Column Chromatography (Normal Phase)
  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the starting mobile phase. Adsorb this solution onto a small amount of silica gel (dry loading) by evaporating the solvent. This prevents overloading the top of the column and improves resolution.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% acetic acid). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your initial TLC analysis. A slow, shallow gradient is often key to separating closely related impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.

FAQ 2: Challenges with Recrystallization

Recrystallization is an excellent final polishing step to achieve high purity and obtain crystalline material.

Q: I'm trying to recrystallize my purified compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent mixture, or if the cooling process is too rapid.

Solutions:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a 4°C refrigerator.

  • Use More Solvent: You may be using too little solvent, causing the solution to become too concentrated too quickly upon cooling. Try dissolving the compound in a slightly larger volume of hot solvent.

  • Change Solvent System: The chosen solvent may not be ideal. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. For this compound, consider systems like ethyl acetate/hexane, acetone/water, or methanol/water. You would dissolve the compound in the "good" solvent (e.g., acetone) and slowly add the "poor" solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid, then add a drop of the good solvent to clarify and allow it to cool slowly.[8][9]

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is often a trade-off for high purity. However, you can optimize it:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will keep more of your product in solution upon cooling.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second, less pure crop by concentrating the remaining solution (mother liquor) and re-cooling.

  • Ensure Complete Precipitation: Cool the flask in an ice bath for at least 30-60 minutes before filtering to maximize precipitation.

FAQ 3: Compound Stability and Degradation

This compound, like many polyphenols, can be prone to degradation.

Q: My pure, white compound turns a yellowish or brownish color over time, even when stored as a solid. Why is this happening and how can I prevent it?

A: The color change is a strong indicator of oxidation. The phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metals, leading to the formation of highly colored quinone-type structures.[10]

Prevention and Handling Best Practices:

  • Inert Atmosphere: During purification, especially when concentrating fractions, use an inert atmosphere (nitrogen or argon) if possible. Use solvents that have been degassed to remove dissolved oxygen.[11]

  • Storage: Store the final, pure compound in a vial under an inert atmosphere (argon is heavier than air and provides a good blanket).

  • Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage).

  • Light Protection: Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil. Flavonoid biosynthesis and degradation can be influenced by light.[12]

  • Avoid Basic Conditions: Phenols are more easily oxidized in their deprotonated (phenoxide) form. Avoid exposing your compound to basic conditions (pH > 8) for extended periods.

Workflow: Purification & Stabilization

This workflow integrates purification steps with best practices for maintaining compound integrity.

cluster_purification Purification Stages cluster_polishing Final Polishing & Purity Check cluster_stabilization Stabilization & Storage crude Crude Synthetic Mixture col_chrom Primary Purification: Flash Column Chromatography (Acidified Eluent) crude->col_chrom frac_analysis Fraction Analysis (TLC/LC-MS) col_chrom->frac_analysis pooling Pool Pure Fractions frac_analysis->pooling recryst Secondary Purification: Recrystallization or Prep-HPLC pooling->recryst purity_check Final Purity Analysis (HPLC, NMR, MS) recryst->purity_check drying Dry Under High Vacuum purity_check->drying storage Store at -20°C Under Inert Gas (Ar/N₂) Protected from Light drying->storage

Caption: An integrated workflow from crude product to stable storage.

FAQ 4: Advanced Purification with Preparative HPLC

When high purity (>99%) is essential, preparative HPLC is the method of choice.[13][14]

Q: My compound is still not pure enough after column chromatography and recrystallization. When should I move to preparative HPLC?

A: Preparative HPLC is justified when:

  • You need very high purity for biological assays or analytical standard preparation.

  • You have closely eluting impurities that are inseparable by standard column chromatography.

  • You are working with small quantities of material where losses from multiple recrystallization steps are prohibitive.[14]

Q: How do I develop a preparative HPLC method?

A: The process starts with analytical HPLC method development.

  • Analytical Method: Develop a robust separation on an analytical reverse-phase column (e.g., C18, 3-5 µm particle size). A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA). The acid ensures the phenolic protons are on, leading to sharp, symmetrical peaks.[15]

  • Scaling Up: Once you have good separation on the analytical scale, you can scale up to a preparative column. This involves adjusting the flow rate and sample loading based on the larger column diameter. The goal is to load as much sample as possible without sacrificing the resolution between your target peak and adjacent impurities.[11]

  • Fraction Collection & Work-up: Collect the peak corresponding to your pure compound. The work-up involves removing the HPLC solvents, which often requires lyophilization (freeze-drying) if your compound is not volatile, especially to remove the water and formic acid.

This guide provides a foundational framework for troubleshooting the purification of this compound. The principles discussed—managing phenol-silica interactions, optimizing recrystallization, preventing oxidative degradation, and employing advanced chromatographic techniques—are central to successfully isolating this and other challenging polyphenolic compounds.

References

Stability issues of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this homoisoflavonoid. Given the limited specific stability data for this compound, this guide synthesizes established principles for related flavonoids and isoflavonoids to provide robust troubleshooting strategies and best practices.

Troubleshooting Guide

This section addresses common issues encountered during experimentation, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Possible Cause: Degradation of this compound in the assay medium or solvent. The stability of flavonoids and isoflavonoids can be significantly influenced by factors such as pH, temperature, and light exposure.[1][2][3]

Troubleshooting Steps:

  • Solvent Selection and Preparation:

    • Initial Dissolution: Dissolve the compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol to prepare a concentrated stock solution.[4]

    • Working Solution: Immediately before use, dilute the stock solution in your aqueous assay medium. Minimize the time the compound spends in the aqueous environment before the experiment begins.

  • pH Monitoring and Control:

    • pH Influence: Flavonoids are generally more stable in slightly acidic to neutral conditions (pH 4-7) and can degrade in alkaline environments (pH > 7).[5][6][7]

    • Action: Measure the pH of your final working solution. If it is alkaline, consider adjusting it to a more neutral pH, if compatible with your experimental system.

  • Temperature and Light Sensitivity:

    • Thermal Degradation: Elevated temperatures can accelerate the degradation of isoflavonoids.[3][8]

    • Photodegradation: Exposure to UV light can also lead to significant degradation.[2][9]

    • Action: Perform experiments under controlled temperature and protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Conduct a Preliminary Stability Study:

    • Protocol: Prepare your working solution and incubate it under the same conditions as your bioassay (temperature, light, CO2 levels) for the duration of the experiment.

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.[10] This will help determine the compound's half-life in your specific assay medium.

Issue 2: Precipitation of the Compound from Aqueous Solutions

Possible Cause: Low aqueous solubility of the homoisoflavonoid. Flavonoids, particularly the less polar aglycones, often have limited solubility in water.[4]

Troubleshooting Steps:

  • Optimize Stock Solution Concentration:

    • Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.

    • When preparing the working solution, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically <0.5% for cell-based assays).

  • Sonication:

    • Briefly sonicate the solution after diluting the stock into the aqueous medium to aid in dissolution. Be cautious with sonication time and power to avoid heating the sample.

  • Use of Co-solvents or Solubilizing Agents:

    • If compatible with your experiment, consider the use of co-solvents or pharmaceutically acceptable solubilizing agents. However, their impact on the biological activity of the compound must be validated.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis Over Time

Possible Cause: Chemical degradation of this compound into new chemical entities. The degradation pathways for isoflavonoids can involve oxidation, hydrolysis, and ring cleavage.[11][12]

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the molecular weights of the degradation products.[10][13] This can provide clues about the degradation mechanism.

  • Mitigate Oxidative Degradation:

    • Inert Atmosphere: If oxidation is suspected, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, to your solutions, provided it does not interfere with your experiment.[5]

  • Control Environmental Factors:

    • Revisit the troubleshooting steps for light, temperature, and pH control as these are primary drivers of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable to minimize any potential degradation.

Q2: In which solvents is this compound likely to be most soluble and stable?

A2: Based on the general properties of flavonoids, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4][14] The stability in these solvents will likely be higher than in aqueous solutions, especially at neutral to alkaline pH. For experimental work, preparing a concentrated stock in a dry organic solvent is the recommended practice.

Q3: What are the key factors that can compromise the stability of this compound in solution?

A3: The primary factors affecting the stability of isoflavonoids and related compounds in solution are:

  • pH: Alkaline conditions (pH > 7) can lead to rapid degradation.[6][7]

  • Temperature: Higher temperatures accelerate the rate of degradation.[3][8][15]

  • Light: Exposure to UV light can cause photodegradation.[2][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence stability. Protic solvents may participate in degradation reactions.[14][16][17]

Q4: How can I quantitatively monitor the stability of this compound in my experiments?

A4: The most common and reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] You can develop a method to separate the parent compound from any potential degradants. By running samples at different time points and comparing the peak area of the parent compound to a standard curve, you can accurately quantify its concentration and determine the rate of degradation.

Data and Protocols

Table 1: Qualitative Stability and Solubility of Homoisoflavonoids in Common Solvents
Solvent ClassExamplesExpected SolubilityExpected StabilityRationale
Polar Aprotic DMSO, AcetoneHighGood to ExcellentGood solubilizing power for polar compounds without participating in hydrogen bonding-related degradation.[4][14]
Polar Protic Methanol, EthanolModerate to HighFair to GoodGood solubility, but the protic nature may contribute to solvolysis over extended periods or at elevated temperatures.[16][17]
Aqueous Buffers (Acidic) pH 4-6LowFairStability is generally better at acidic pH, but solubility is often a limiting factor.[6][7]
Aqueous Buffers (Neutral to Alkaline) pH 7-9LowPoor to FairIncreased solubility may be observed at higher pH, but this is often accompanied by rapid degradation.[3][18][19]
Non-polar Hexane, TolueneVery Low(Not Applicable)Due to the polar nature of the hydroxyl and carbonyl groups, solubility is expected to be negligible.
Experimental Protocol: Preliminary Stability Assessment of this compound

This protocol provides a framework for determining the stability of the compound in a specific solvent or medium under your experimental conditions.

1. Materials and Reagents:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO, Ethanol)

  • Experimental solvent/medium to be tested (e.g., cell culture medium, phosphate buffer)

  • Amber HPLC vials

  • HPLC system with a UV detector and a suitable column (e.g., C18)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen organic solvent to a known concentration (e.g., 10 mg/mL).

  • Prepare the Test Solution: Dilute the stock solution with the experimental solvent/medium to the final working concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an amber HPLC vial and analyze it by HPLC. This will serve as your baseline concentration.

  • Incubation: Place the remainder of the test solution in an environment that mimics your experimental conditions (e.g., 37°C incubator, benchtop exposed to ambient light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer them to amber HPLC vials, and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for flavonoid analysis.

    • Detection Wavelength: Determine the λmax of the compound by scanning with a UV-Vis spectrophotometer (typically in the range of 250-380 nm for flavonoids).

    • Quantification: Integrate the peak area of the parent compound at each time point.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time.

  • From this plot, you can estimate the half-life (t½) of the compound under your specific conditions.

Diagrams

Stability_Troubleshooting_Workflow Workflow for Investigating Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_solubility Is the compound fully dissolved? start->check_solubility optimize_dissolution Optimize Dissolution: - Use high-purity organic stock (DMSO, EtOH) - Sonicate briefly - Check final organic solvent % check_solubility->optimize_dissolution No run_stability_study Conduct Preliminary Stability Study in Experimental Medium check_solubility->run_stability_study Yes optimize_dissolution->run_stability_study analyze_data Analyze by HPLC-UV at T=0 and subsequent time points run_stability_study->analyze_data is_stable Is >90% of compound remaining after experiment duration? analyze_data->is_stable proceed Proceed with Experiment (Stability is not the primary issue) is_stable->proceed Yes mitigate_degradation Mitigate Degradation: - Protect from light (amber vials) - Control temperature - Adjust pH to acidic/neutral - Work under inert atmosphere is_stable->mitigate_degradation No re_evaluate Re-evaluate Stability mitigate_degradation->re_evaluate re_evaluate->run_stability_study

References

Technical Support Center: Optimizing Dosage for Cell Culture Experiments with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the dosage of this natural compound in cell culture experiments. As a homoisoflavonoid, this compound presents both unique opportunities and specific challenges in experimental design.[1] This resource is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Part 1: Compound Characteristics and Handling

This section addresses the fundamental properties of this compound and the critical first steps of any cell-based assay: proper handling and solution preparation.

FAQ 1: What is this compound and what are its basic properties?

This compound is a natural compound[2] with the molecular formula C₁₇H₁₆O₅ and a molecular weight of approximately 300.31 g/mol .[2][3] It belongs to the homoisoflavonoid class of polyphenols.[1] Understanding its chemical nature is key to designing successful experiments.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₅[2]
Molecular Weight300.31 g/mol [2]
ClassHomoisoflavonoid[1]
FAQ 2: How should I prepare a stock solution of this compound? I'm observing precipitation in my cell culture medium.

This is a frequent challenge with hydrophobic compounds like many polyphenols.[4][5] Precipitation, or "crashing out," upon dilution in aqueous media can lead to inaccurate dosing and inconsistent results.

Causality: The compound is likely poorly soluble in aqueous solutions like cell culture media. Direct dilution of a highly concentrated stock (often in 100% DMSO or ethanol) into the media causes a rapid solvent exchange, leading to precipitation.[4]

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Based on the properties of similar compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are recommended as initial solvents.[6]

  • High-Concentration Primary Stock:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can aid this process.[4]

    • Store this primary stock in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]

  • Working Stock Preparation (Serial Dilution):

    • Crucial Step: Do not dilute the primary stock directly into your final culture volume.

    • Perform an intermediate dilution step. For example, dilute your 10 mM primary stock to 1 mM in 100% DMSO.[8]

    • From this 1 mM working stock, you can perform final dilutions into your pre-warmed (37°C) cell culture medium.

  • Final Dilution into Media:

    • Add the working stock to the pre-warmed media dropwise while gently swirling. This gradual introduction helps prevent localized high concentrations and subsequent precipitation.

    • Solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[4][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

Troubleshooting Precipitation:

  • Persistent Precipitation: If precipitation still occurs, consider lowering the concentration of your working stock or using a co-solvent system, though this can introduce additional variables.[5]

  • Serum in Media: The presence of serum proteins can sometimes help stabilize hydrophobic compounds. If your experimental design allows, ensure consistent serum concentrations across all conditions.

Part 2: Optimizing Experimental Dosage

This section provides a systematic approach to determining the optimal concentration range for your specific cell line and experimental question, moving from broad range-finding to precise dose-response analysis.

FAQ 3: I have no prior data on this compound for my cell line. Where do I start with dosing?

A range-finding experiment is the essential first step when working with a novel compound.[9] This experiment uses a wide spread of concentrations to identify a biologically active range.

Workflow for Range-Finding Experiment:

IC50_Workflow A Narrow Concentration Range (e.g., 8-12 points) B Perform Cytotoxicity Assay (e.g., MTT, LDH, Resazurin) A->B C Generate Dose-Response Curve B->C D Calculate IC50 Value C->D

References

Technical Support Center: Forced Degradation Studies of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This homoisoflavonone, a natural product with potential pharmacological activities, requires thorough stability assessment as a prerequisite for further development.[1][2][3][4] This guide provides in-depth, field-proven insights into designing, executing, and troubleshooting forced degradation studies, ensuring the development of robust, stability-indicating analytical methods in line with regulatory expectations.[5][6][7]

Forced degradation, or stress testing, is a critical process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[6][7][8] The primary objectives, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][9][10] An ideal study aims for a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely destroying the molecule.[9][11][12]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of stress testing for this compound.

General Questions

Q1: Why is a forced degradation study necessary for this specific molecule?

A1: A forced degradation study is essential to understand the intrinsic stability of this compound. Its structure, containing a chromanone core, phenolic hydroxyl groups, and an ether linkage, presents multiple sites susceptible to chemical modification.[13][14] Stress testing helps to:

  • Elucidate Degradation Pathways: Identify how the molecule breaks down under various environmental stressors (e.g., pH, oxidation, light, heat).[5][6]

  • Develop Stability-Indicating Methods: Ensure that the analytical method, typically HPLC, can separate the parent compound from all potential degradation products, which is a regulatory requirement.[8][15][16]

  • Inform Formulation and Packaging: Knowledge of its stability profile guides the development of a stable dosage form and the selection of appropriate packaging to protect it from adverse conditions.[6][7]

Q2: What are the primary stress conditions I should apply as per ICH guidelines?

A2: According to ICH Q1A(R2) guidelines, the following stress conditions are mandatory for a comprehensive forced degradation study:[5][6][9]

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄).

  • Base Hydrolysis: Treatment with a base (e.g., NaOH, KOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Stress: Exposure to high temperatures (e.g., >50°C).[6]

  • Photolytic Stress: Exposure to light of specified intensity and wavelength, as detailed in ICH Q1B.[5]

Condition-Specific FAQs

Q3 (Acid Hydrolysis): I'm not observing any degradation with 0.1 M HCl at room temperature. What should I do?

A3: The chromanone ring system can be relatively stable to mild acid. To achieve the target 5-20% degradation, you may need to increase the stress level. Consider the following stepwise approach:

  • Increase Temperature: Heat the solution at a controlled temperature (e.g., 60-80°C) with the 0.1 M HCl. Thermal energy can accelerate the hydrolytic process.

  • Increase Acid Concentration: If heating is insufficient, cautiously increase the acid concentration to 0.5 M or 1.0 M HCl.

  • Increase Exposure Time: Extend the duration of the experiment. Causality: Acid-catalyzed hydrolysis typically targets ether linkages. In this molecule, the primary ether in the chromanone ring is the likely target, leading to ring-opening. This reaction requires protonation of the ether oxygen, which is the rate-limiting step, and higher temperature/acid concentration increases the reaction rate.[17][18]

Q4 (Base Hydrolysis): The degradation in 0.1 M NaOH is too rapid and generates a complex mixture of peaks. How can I control it?

A4: Isoflavonoids are often highly susceptible to alkaline conditions.[19] The phenolic hydroxyl groups become deprotonated, making the molecule electron-rich and prone to both rearrangement and rapid degradation.

  • Lower Base Concentration: Reduce the NaOH concentration significantly, perhaps to 0.01 M or even 0.001 M.

  • Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or even in an ice bath) to slow the reaction kinetics.

  • Shorten Time Points: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they degrade further. Causality: Base-catalyzed hydrolysis can lead to the cleavage of the heterocyclic C-ring, a common degradation pathway for flavonoids and related structures.[19][20] Controlling the conditions is key to isolating the primary degradants.

Q5 (Oxidative Degradation): I see minimal degradation after treating with 3% H₂O₂. What are my options?

A5: While phenolic compounds are generally susceptible to oxidation, the reaction kinetics can be slow.[13][21]

  • Increase H₂O₂ Concentration: Incrementally increase the hydrogen peroxide concentration (e.g., to 10% or even 30%), but be mindful of potential analytical interferences.

  • Introduce a Catalyst: A small amount of a metal ion catalyst (e.g., Fe(II)) can initiate Fenton-like reactions, generating highly reactive hydroxyl radicals, but this represents a very harsh condition.

  • Apply Heat: Gently heating the reaction mixture (e.g., to 40-60°C) can accelerate oxidation. Causality: The phenolic hydroxyl groups on rings A and B are the most likely sites of oxidation.[13][21] Oxidation can lead to the formation of quinone-type structures or even polymerization, which may result in a loss of UV response in the chromatogram.[22]

Troubleshooting Guide: Stability-Indicating HPLC Method Development

Issue: Poor resolution between the parent peak and a degradation product, or the appearance of new peaks that are not well-separated.

This guide provides a systematic workflow for developing a robust, stability-indicating HPLC method.[15][16][23]

Step-by-Step Troubleshooting Protocol
  • Sample Preparation: Prepare a mixture containing the undegraded parent compound and aliquots from all stress conditions that showed significant degradation (aim for ~15% degradation). This "degradation cocktail" is your primary tool for method development.

  • Initial Screening (Column and pH):

    • Rationale: The most powerful parameters for altering selectivity in reversed-phase HPLC are the column chemistry and the mobile phase pH.

    • Action: Screen at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl or a Cyano column). Run a generic gradient (e.g., 5-95% Acetonitrile in 20 minutes) at two different pH values: one acidic (e.g., pH 2.8 with 0.1% Formic Acid) and one neutral or slightly basic if the column allows (e.g., pH 6.8 with a phosphate buffer).

  • Gradient Optimization:

    • Rationale: Once the best column/pH combination is identified, fine-tune the gradient to improve the separation of closely eluting peaks.

    • Action: If peaks are eluting too close together, decrease the gradient slope (i.e., make it shallower) in the region where the critical pair elutes. This provides more time for the peaks to separate.

  • Organic Modifier Evaluation:

    • Rationale: Switching the organic solvent can alter selectivity due to different intermolecular interactions.

    • Action: If acetonitrile does not provide adequate separation, try substituting it with methanol. Run the same gradient program to compare the chromatograms.

  • Peak Purity Analysis:

    • Rationale: This is a crucial step to confirm that the parent peak is pure and that no degradants are co-eluting. This is a key aspect of a self-validating and trustworthy method.

    • Action: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform peak purity analysis on the stressed samples. The analysis compares spectra across the peak; a mismatch indicates co-elution.

Workflow Diagram: HPLC Method Development

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Verification A Perform Forced Degradation B Create 'Degradation Cocktail' (Pooled Samples) A->B C Screen Columns & pH (e.g., C18/Phenyl at pH 3 & 7) B->C D Identify Best Condition for Initial Separation C->D E Optimize Gradient Slope D->E F Evaluate Organic Modifier (ACN vs. MeOH) E->F G Fine-tune Flow Rate & Temperature F->G H Perform Peak Purity Analysis with DAD G->H I Method Validation (as per ICH Q2(R1)) H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Predicted Degradation Pathways and Products

Based on the isoflavonoid structure, the following degradation pathways are proposed. Structural elucidation would require advanced techniques like LC-MS/MS and NMR.[24]

Summary of Potential Degradation Products
Stress ConditionProposed MechanismPotential Degradation Product(s)
Acid Hydrolysis Cleavage of the chromanone ether linkageRing-opened chalcone-like structure
Base Hydrolysis Cleavage of the C2-C3 bond in the C-ringFormation of a deoxybenzoin derivative and a formic acid equivalent
Oxidation Oxidation of phenolic -OH groupsFormation of o- and p-quinone structures on A and B rings
Thermal General decomposition, potentially dehydrationMinor structural isomers or products of dehydration
Photolysis Free radical mechanismsDimerization or complex rearrangements

Diagram of Predicted Degradation Pathways

DegradationPathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxid Oxidation Parent 5-Hydroxy-3-(4-hydroxybenzyl) -7-methoxychroman-4-one (Parent Molecule) Acid_DP Ring-Opened Product (Chalcone-like) Parent->Acid_DP H⁺ / H₂O Base_DP Deoxybenzoin Derivative Parent->Base_DP OH⁻ Oxid_DP Quinone-type Products Parent->Oxid_DP [O]

Caption: Predicted degradation pathways under key stress conditions.

References

Technical Support Center: Synthesis of Homoisoflavanones & Minimization of Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of homoisoflavanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize byproduct formation and maximize the yield and purity of your target homoisoflavanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to homoisoflavanones, and what are their primary advantages and disadvantages?

A1: There are several established methods for synthesizing homoisoflavanones, each with its own set of strengths and weaknesses. The choice of route often depends on the available starting materials, the desired substitution pattern, and the scale of the reaction.

Synthetic Route Advantages Disadvantages
Aldol Condensation & Hydrogenation Readily available starting materials (chroman-4-ones and benzaldehydes). Good for a wide range of substitution patterns.Two-step process. Potential for various byproducts from the aldol condensation step.
Intramolecular Friedel-Crafts Acylation Can be a one-pot reaction. Good for specific substitution patterns.Requires stoichiometric amounts of a Lewis acid catalyst.[1] Risk of carbocation rearrangements and polyacylation.[2][3]
Michael-Type Addition Mild reaction conditions. Good for creating specific carbon-carbon bonds.Can be susceptible to side reactions depending on the nucleophile and acceptor.[4][5]

Q2: I am observing a significant amount of unreacted 3-benzylidenechroman-4-one (chalcone intermediate) in my hydrogenation reaction. What could be the cause?

A2: Incomplete hydrogenation of the chalcone intermediate is a common issue. Several factors can contribute to this:

  • Catalyst Activity: The Palladium on carbon (Pd/C) or Raney Nickel catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient. While many hydrogenations can be performed at atmospheric pressure, some substrates require higher pressures to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Choice: The solvent can influence the catalyst's activity. Methanol and ethanol are commonly used and effective solvents for this type of reaction.[6]

Q3: My Friedel-Crafts acylation is producing a complex mixture of products and a low yield of the desired homoisoflavanone. What are the likely problems?

A3: Friedel-Crafts acylations can be prone to several side reactions that lead to complex product mixtures and low yields:

  • Polyacylation: The product homoisoflavanone can be more reactive than the starting material, leading to further acylation. Using a stoichiometric amount of the Lewis acid catalyst is crucial, as the product ketone can form a complex with the catalyst, deactivating it towards further reaction.[7]

  • Carbocation Rearrangement: While less common in acylations than alkylations, rearrangements can still occur, leading to isomeric byproducts.[3]

  • Harsh Conditions: High temperatures and prolonged reaction times can lead to decomposition and the formation of tar-like byproducts. Careful control of the reaction temperature is essential.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during homoisoflavanone synthesis and offers practical solutions.

Problem 1: Low Yield of the Desired Homoisoflavanone in Aldol Condensation Route
Possible Cause Troubleshooting Strategy
Self-Condensation of Aldehyde/Chromanone Add the aldehyde slowly to the reaction mixture containing the chromanone and base. This keeps the concentration of the aldehyde low, minimizing self-condensation.
Cannizzaro Reaction of Aldehyde This is a potential side reaction for aldehydes lacking alpha-hydrogens under strong basic conditions. Consider using a milder base or a different synthetic route if this is a significant issue.
Incomplete Reaction Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by TLC. A slight increase in temperature may be necessary, but be cautious of increased byproduct formation.
Product Precipitation If the product is insoluble in the reaction solvent, it may precipitate out, hindering further reaction. Choose a solvent in which both reactants and the product are reasonably soluble at the reaction temperature.
Problem 2: Formation of Multiple Products in Catalytic Hydrogenation
Possible Cause Troubleshooting Strategy
Incomplete Reduction of the Double Bond As mentioned in the FAQs, check catalyst activity, hydrogen pressure, and reaction time. Consider filtering the reaction mixture through a fresh batch of catalyst if the reaction stalls.
Over-reduction of the Carbonyl Group While less common with Pd/C, stronger reducing agents or harsh conditions can lead to the reduction of the ketone to an alcohol. Use a milder catalyst or shorter reaction times if this is observed.
Hydrogenolysis of Substituents Certain functional groups (e.g., benzyl ethers, halides) can be susceptible to cleavage under hydrogenation conditions. If your substrate contains such groups, consider using a different protecting group or a milder reduction method.
Problem 3: Difficulty in Purifying the Final Homoisoflavanone Product
Possible Cause Troubleshooting Strategy
Co-elution of Byproducts in Column Chromatography Optimize the solvent system for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) often provides better separation.[8]
Product Oiling Out During Recrystallization The chosen solvent system may be inappropriate. If the compound is too soluble, it will not crystallize. If it is not soluble enough, it will "oil out." Experiment with different single or mixed solvent systems. Common systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[9][10]
Persistent Impurities If a particular impurity is difficult to remove, consider a chemical workup step before purification. For example, an acidic or basic wash can remove basic or acidic impurities, respectively.

Experimental Protocols

Protocol 1: Synthesis of a Homoisoflavanone via Aldol Condensation and Catalytic Hydrogenation

This protocol provides a general procedure for the two-step synthesis of a homoisoflavanone.

Step 1: Aldol Condensation to form 3-Benzylidenechroman-4-one

  • To a stirred solution of the substituted chroman-4-one (1 equivalent) in ethanol, add the substituted benzaldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under vacuum. The crude 3-benzylidenechroman-4-one can be purified by recrystallization from ethanol.

Step 2: Catalytic Hydrogenation to form Homoisoflavanone

  • Dissolve the purified 3-benzylidenechroman-4-one (1 equivalent) in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude homoisoflavanone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][8]

Protocol 2: Purification of Homoisoflavanones by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane.[8]

  • Load the Sample: Dissolve the crude homoisoflavanone in a minimal amount of dichloromethane or the initial eluting solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure homoisoflavanone.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified homoisoflavanone.

Visualizing the Process

General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification start Starting Materials (Chroman-4-one & Benzaldehyde) aldol Aldol Condensation start->aldol chalcone 3-Benzylidenechroman-4-one (Crude) aldol->chalcone hydrogenation Catalytic Hydrogenation chalcone->hydrogenation homoisoflavanone_crude Homoisoflavanone (Crude) hydrogenation->homoisoflavanone_crude purification Column Chromatography or Recrystallization homoisoflavanone_crude->purification final_product Pure Homoisoflavanone purification->final_product

Caption: A typical workflow for homoisoflavanone synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Homoisoflavanone check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Procedure start->check_purification impure_sm Impure Starting Materials check_sm->impure_sm suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) check_conditions->suboptimal_conditions loss_during_purification Product Loss During Purification check_purification->loss_during_purification purify_sm Purify Starting Materials impure_sm->purify_sm optimize_conditions Optimize Reaction Parameters suboptimal_conditions->optimize_conditions refine_purification Refine Purification Technique loss_during_purification->refine_purification

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Scaling the Synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this promising homoisoflavonoid. We will delve into common challenges, troubleshooting strategies, and best practices for transitioning from bench-scale synthesis to larger-scale production.

Introduction

This compound is a homoisoflavonoid with significant therapeutic potential. As with many polyphenolic compounds, its synthesis and purification present unique challenges, particularly when scaling up production. This guide provides a comprehensive resource to anticipate and address these issues, ensuring a more efficient and successful manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound and related homoisoflavonoids typically follows a multi-step pathway. A common and adaptable approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chromanone ring.[1] An alternative route involves the direct condensation of a substituted 2-hydroxyacetophenone with an aromatic aldehyde.

Q2: I'm experiencing very low yields, as low as 1-2%. Is this normal?

A2: Unfortunately, very low yields have been reported for the synthesis of related homoisoflavonoids. For instance, a previously documented method for producing a dimethylated analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, using Jaspal's formaldehyde and diethylamine method resulted in a yield of only 1.6%.[1] This highlights the inherent challenges in the synthesis of this class of compounds and underscores the need for careful optimization of reaction conditions.

Q3: What are the primary challenges in purifying the final product?

A3: The purification of homoisoflavonoids is often a significant bottleneck in the overall process.[2] These compounds are typically polar, and crude reaction mixtures can contain a variety of closely related impurities and unreacted starting materials. Purification often necessitates chromatographic techniques, such as column chromatography, which can be time-consuming and solvent-intensive, especially at a larger scale.

Q4: Are there any specific safety precautions I should be aware of?

A4: The synthesis may involve strong acids, such as trifluoromethanesulfonic acid, which is highly corrosive and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[3][4][5][6][7] Additionally, reactions at elevated temperatures should be monitored for potential exotherms, especially during scale-up.

Troubleshooting Guide

Low Yield in Synthesis

Low yields can stem from various factors throughout the multi-step synthesis. Below is a breakdown of potential issues and their remedies.

Problem Potential Cause Troubleshooting Strategy
Incomplete Claisen-Schmidt Condensation - Insufficient reaction time or temperature.- Inappropriate base or catalyst concentration.- Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde.- Optimize the reaction temperature and time.- Screen different bases (e.g., NaOH, KOH, piperidine) and their concentrations.
Side Reactions - Self-condensation of the ketone starting material.- Polymerization of phenolic compounds under harsh conditions.[8]- Use a less reactive ketone or a more reactive aldehyde.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Consider a two-phase reaction system to control the concentration of reactants and minimize side reactions.[9]
Poor Cyclization Efficiency - Inefficient intramolecular cyclization to form the chromanone ring.- Experiment with different cyclization agents and conditions.- Ensure the precursor is of high purity before attempting cyclization.
Product Degradation - The polyhydroxylated structure can be sensitive to oxidation or degradation under harsh acidic or basic conditions.- Use protecting groups for the hydroxyl functions, which can be removed in the final step.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protocol: Optimized Claisen-Schmidt Condensation (Bench-Scale)
  • To a solution of the appropriate 2-hydroxyacetophenone (1 equivalent) in ethanol, add the 4-hydroxybenzaldehyde (1.1 equivalents).

  • Slowly add a solution of aqueous sodium hydroxide (e.g., 10%) or a few drops of piperidine as a catalyst.[10]

  • Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude chalcone intermediate by column chromatography or recrystallization.

Scale-Up Challenges and Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production introduces a new set of challenges that must be carefully managed.

Diagram: Key Considerations for Scale-Up

Lab_To_Pilot Lab_Synthesis Lab-Scale Synthesis (grams) Process_Safety Process Safety Evaluation Lab_Synthesis->Process_Safety Identify Hazards Kilo_Lab Kilo-Lab Scale-Up (kilograms) Process_Safety->Kilo_Lab Implement Controls Pilot_Plant Pilot Plant Production (multi-kilograms) Kilo_Lab->Pilot_Plant Validate Process

References

Technical Support Center: Interpreting Ambiguous NMR Peaks in 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource provides in-depth troubleshooting for common ambiguities encountered in the NMR spectra of this complex polyphenolic compound. Our approach is rooted in practical, field-proven methodologies to ensure you can confidently elucidate its structure.

Introduction to the Molecule and Potential NMR Challenges

This compound is a flavonoid derivative with a structure that presents several challenges for NMR interpretation. These include multiple aromatic regions, diastereotopic protons, exchangeable phenolic protons, and the potential for restricted bond rotation. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I have broad, overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve and assign these peaks?

Answer:

This is a common issue with flavonoids due to the multiple aromatic rings. The overlapping signals make it difficult to determine coupling constants and precise chemical shifts.

Troubleshooting Workflow:

  • Optimize Solvent Choice: The chemical shifts of aromatic protons can be sensitive to the NMR solvent.[1] If you are using a common solvent like CDCl₃, consider re-running the spectrum in a solvent with different properties, such as benzene-d₆ or acetone-d₆. Aromatic stacking interactions with benzene-d₆ can often induce significant dispersion of the signals.[1]

  • Employ 2D NMR Techniques: Two-dimensional NMR is essential for resolving overlapping signals and establishing connectivity.[2][3][4]

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (i.e., on adjacent carbons). This is invaluable for tracing the spin systems within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows you to leverage the typically better-resolved ¹³C spectrum to disperse the overlapping proton signals.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule, for instance, by observing correlations from the benzylic protons to carbons in both the chromanone and the 4-hydroxybenzyl moieties.

Experimental Protocol: 2D COSY

  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Load the sample into the spectrometer and lock and shim the instrument.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-enhanced COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

    • Set the number of scans per increment based on your sample concentration to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: Symmetrize the spectrum and identify cross-peaks, which indicate J-coupling between protons.

Question 2: I see a broad singlet that I suspect is one of the hydroxyl (-OH) protons, but its chemical shift varies between samples. How can I definitively identify it?

Answer:

The chemical shifts of hydroxyl protons are highly dependent on concentration, temperature, solvent, and the presence of trace amounts of water.[6][7] Their broadness is due to chemical exchange and hydrogen bonding. The definitive method for identifying an -OH proton is a D₂O exchange experiment.[8][9][10]

Troubleshooting Workflow:

  • Acquire a standard ¹H NMR spectrum: Record the initial spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note the chemical shift and integration of the suspected -OH peak.

  • Perform a D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube.[1][9] Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the labile hydroxyl protons with deuterium.

  • Re-acquire the ¹H NMR spectrum: Run the ¹H NMR spectrum again. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity.[8][11] A new, likely broad peak for HOD may appear, with its position dependent on the solvent.

Mechanism of D₂O Exchange:

The acidic protons of the hydroxyl groups rapidly exchange with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the -OH proton vanishes from the spectrum.

Question 3: The signals for the protons on the C2 and C3 of the chromanone ring appear as complex multiplets. How can I simplify this region and determine the stereochemistry?

Answer:

The C3 position of your molecule is a stereocenter, which makes the two protons on the adjacent C2 carbon (the -CH₂-O- group) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings, resulting in complex multiplets.

Troubleshooting Workflow:

  • High-Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) can increase the dispersion of these signals, potentially simplifying the multiplets into more interpretable patterns.

  • 2D NMR (COSY & HSQC):

    • Use COSY to identify which protons are coupled to each other in this region. You should see correlations between the H3 proton and both H2 protons, as well as between the H3 proton and the benzylic CH₂ protons.

    • Use HSQC to definitively assign the protons to their respective carbons (C2 and C3).

  • NOESY/ROESY for Stereochemistry: To probe the through-space proximity of protons and infer the relative stereochemistry, a Nuclear Overhauser Effect (NOE) experiment is invaluable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. For example, observing a NOE between the H3 proton and one of the aromatic protons on the A-ring could help define the conformation of the benzyl group relative to the chromanone core.

Diagram: Logical Workflow for Ambiguous Peak Resolution

workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced_steps Advanced 2D NMR cluster_solution Solution Problem Ambiguous NMR Peak Solvent Change Solvent Problem->Solvent Temp Variable Temperature Problem->Temp D2O D2O Exchange Problem->D2O COSY COSY Solvent->COSY Temp->COSY Solution Unambiguous Assignment D2O->Solution HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY NOESY->Solution

Caption: Workflow for resolving ambiguous NMR peaks.

Question 4: I am observing more signals than expected in both the ¹H and ¹³C NMR spectra, suggesting the presence of an impurity or isomers. How can I investigate this?

Answer:

While an impurity is possible, in flavonoids and similar structures, the presence of duplicate signals can often be attributed to the existence of slowly interconverting rotational isomers (rotamers) or atropisomers.[12] This can occur due to restricted rotation around a single bond, for example, the bond connecting the chromanone core to the benzyl group.

Troubleshooting Workflow:

  • Variable-Temperature (VT) NMR: This is the most effective technique to confirm the presence of rotamers.[12][13]

    • Acquire ¹H NMR spectra at increasing temperatures (e.g., 298 K, 313 K, 333 K, 353 K).

    • If the duplicate peaks are due to rotamers, they will broaden and eventually coalesce into a single, averaged signal at higher temperatures as the rate of bond rotation increases on the NMR timescale.[12][13] If the peaks remain sharp and distinct at all temperatures, they are more likely due to a stable impurity or diastereomers.

Experimental Protocol: Variable-Temperature (VT) NMR

  • Sample Preparation: Use a solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈, to allow for a wide temperature range.

  • Acquisition:

    • After locking and shimming at room temperature (e.g., 298 K), acquire a spectrum.

    • Increase the sample temperature in increments of 10-15 K.

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

    • Re-shim the instrument at each temperature, as the magnetic field homogeneity is temperature-dependent.

    • Acquire a spectrum at each temperature until coalescence is observed or the solvent's boiling point is approached.

  • Analysis: Compare the spectra at different temperatures, looking for the characteristic broadening and merging of paired signals.

Summary of Key Troubleshooting Techniques

ProblemRecommended TechniqueRationale
Overlapping Aromatic Signals2D NMR (COSY, HSQC, HMBC)Disperses signals into a second dimension, revealing connectivities.[3][5]
Broad, Variable -OH SignalsD₂O ExchangeRapidly exchanges labile -OH protons with deuterium, causing the signal to disappear.[8][9]
Complex Multiplets (Diastereotopic Protons)High-Field NMR, 2D NMR (COSY, NOESY)Increases signal dispersion and reveals through-bond and through-space correlations.
Unexpected Duplicate SignalsVariable-Temperature (VT) NMRDistinguishes between dynamic processes (like rotamers) and static impurities.[12][13]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Homoisoflavonoids: 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, homoisoflavonoids have emerged as a class of compounds with significant therapeutic potential. Their diverse bioactivities, ranging from anticancer to anti-inflammatory and antioxidant effects, have positioned them as promising leads for drug discovery. This guide provides a detailed comparative analysis of the bioactivity of a specific sappanin-type homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one , against other structurally related homoisoflavonoids. By synthesizing available experimental data, we aim to offer an objective resource for researchers in the field.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C1-C6), distinguishing them from the more common C15 skeleton of flavonoids. They are primarily found in the plant families Fabaceae and Asparagaceae.[1][2][3] Based on their structural features, homoisoflavonoids are broadly classified into several types, including sappanin-type, scillascillin-type, and brazilin-type.[2] The compound of focus, this compound, belongs to the sappanin-type, characterized by a 3-benzylchroman-4-one core.[4][5][6] The varied biological activities of these compounds are often attributed to the substitution patterns on their aromatic rings.[4][7]

Comparative Bioactivity Analysis

This section delves into a comparative analysis of the anticancer, anti-inflammatory, and antioxidant activities of this compound and other notable homoisoflavonoids. The data presented is collated from various in vitro studies, with a focus on quantifiable metrics such as the half-maximal inhibitory concentration (IC50).

Anticancer Activity

The cytotoxic potential of homoisoflavonoids against various cancer cell lines has been a subject of intense research. While direct comparative data for this compound is limited, studies on structurally similar compounds from plant sources like Portulaca oleracea and Caesalpinia sappan provide valuable insights.[8][9]

For instance, a study on homoisoflavonoids isolated from Portulaca oleracea demonstrated the cytotoxic effects of several related compounds on human cancer cell lines.[8] Another study on extracts from Caesalpinia sappan, a known source of homoisoflavonoids, also reported significant anticancer activity.[9]

Table 1: Comparative Anticancer Activity (IC50) of Homoisoflavonoids

Compound/ExtractCancer Cell LineIC50 (µg/mL)Reference
Portulacanone BSGC-7901 (Gastric)1.6[8]
2,2'-dihydroxy-4',6'-dimethoxychalconeSGC-7901 (Gastric)1.6[8]
Caesalpinia sappan ethanol extractA549 (Lung)45.19[9]

Note: Data for this compound was not available in the reviewed literature.

The mechanism behind the anticancer activity of homoisoflavonoids is believed to involve the modulation of key signaling pathways. Flavonoids, the parent class of compounds, are known to interfere with pathways like NF-κB and MAPK, which are crucial for cancer cell proliferation and survival.[10]

anticancer_pathway Homoisoflavonoids Homoisoflavonoids NF_kB NF-κB Pathway Homoisoflavonoids->NF_kB Inhibition MAPK MAPK Pathway Homoisoflavonoids->MAPK Modulation Apoptosis Apoptosis Homoisoflavonoids->Apoptosis Induction Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Promotes MAPK->Cell_Proliferation

Caption: Putative anticancer mechanism of homoisoflavonoids.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Homoisoflavonoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. NO is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][12][13]

A comparative study on synthetic homoisoflavonoids provided valuable IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] While this compound was not directly tested, the data for its structural analogs offer a strong basis for comparison. For instance, a closely related compound with a similar core structure exhibited potent activity.

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production) of Homoisoflavonoids

CompoundIC50 (µM)Reference
Sappanone ANot specified, but showed remarkable inhibition[14]
Caesalpiniaphenol B3.5[14]
Caesalpiniaphenol D5.7[14]
Sappanumol C16.99[1]

The anti-inflammatory action of these compounds is linked to the downregulation of iNOS expression and the modulation of inflammatory signaling pathways such as NF-κB.[8][13]

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage NF_kB NF-κB Activation Macrophage->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->NF_kB Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

The antioxidant capacity of homoisoflavonoids is a significant contributor to their overall bioactivity. This property is typically assessed through their ability to scavenge free radicals, often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

A study on two new homoisoflavonoids isolated from Portulaca oleracea, Oleracone J and Oleracone K, provides direct comparative data for DPPH radical scavenging activity.[15] Furthermore, while specific IC50 values for isolated Sappanone A are not consistently reported, extracts of Caesalpinia sappan rich in this compound have shown potent antioxidant activity, comparable to standards like ascorbic acid.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Homoisoflavonoids

Compound/ExtractIC50 (µM or µg/mL)Reference
Oleracone J18.34 µM[15]
Oleracone K23.92 µM[15]
Caesalpinia sappan Methanol Extract63.48 µg/mL[16]
7,8-methylenedioxy-3(4-hydroxybenzyl) chromaneStrong activity, comparable to Quercetin[9][10][13]

The antioxidant mechanism of homoisoflavonoids, like other flavonoids, involves donating a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl groups on the aromatic rings are crucial for this activity.[17]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key bioassays mentioned.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test homoisoflavonoid and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

mtt_assay_workflow A Seed cells in 96-well plate B Treat with Homoisoflavonoids A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the homoisoflavonoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the DPPH free radical.

Protocol:

  • Sample Preparation: Prepare a series of concentrations of the homoisoflavonoid in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix 1.0 mL of a 0.1 mM DPPH solution in methanol with 1.0 mL of the homoisoflavonoid solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A control is prepared with the solvent instead of the antioxidant solution.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related homoisoflavonoids are a promising class of bioactive molecules. Their demonstrated anticancer, anti-inflammatory, and antioxidant properties warrant further investigation. While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies that include this compound to definitively establish its potency relative to other homoisoflavonoids.

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies to directly compare the bioactivities of a panel of purified homoisoflavonoids.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the homoisoflavonoid scaffold to optimize potency and selectivity for specific therapeutic targets.

Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products and paving the way for the development of novel and effective drugs.

References

A Comparative Guide to the Synthetic Routes of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and natural product synthesis, homoisoflavonoids represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, anticancer, and antioxidant effects.[1][2] The specific target of this guide, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, is a naturally occurring homoisoflavonoid that has garnered interest within the drug development community.[3][4][5] The efficient and scalable synthesis of this molecule is paramount for further pharmacological investigation. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles and practical considerations for researchers in the field.

Introduction to Synthetic Strategies

The synthesis of homoisoflavonoids, characterized by a 3-benzylchroman-4-one core, presents unique challenges in controlling regioselectivity and achieving high yields.[6] The two primary retrosynthetic disconnections for the target molecule involve either the formation of the chromanone ring from a chalcone precursor or the introduction of the C3-benzyl group onto a pre-existing chromanone scaffold. This guide will explore both a "Chalcone-First" and a "Chromanone-First" approach, evaluating their respective merits and drawbacks.

Route 1: The "Chalcone-First" Approach

This classical strategy hinges on the initial construction of a chalcone backbone via a Claisen-Schmidt condensation, followed by cyclization to the chromanone ring and subsequent functionalization at the C3 position. This pathway offers flexibility in the introduction of substituents on both aromatic rings of the chalcone precursor.

Conceptual Workflow

The "Chalcone-First" approach can be visualized as a linear sequence of reactions, beginning with commercially available starting materials and progressively building the complexity of the molecule.

A 2',4'-Dihydroxy-6'-methoxyacetophenone C Claisen-Schmidt Condensation A->C B 4-Hydroxybenzaldehyde B->C D 2',4',4-Trihydroxy-6'-methoxychalcone C->D Chalcone Formation E Intramolecular Michael Addition (Cyclization) D->E F 5,7-Dihydroxy-3-(4-hydroxybenzyl)flavanone E->F Chromanone Ring Formation G Selective Methylation F->G H Target Molecule G->H

Caption: Workflow for the "Chalcone-First" Synthetic Route.

Detailed Experimental Protocol

Step 1: Synthesis of 2',4',4-Trihydroxy-6'-methoxychalcone (Chalcone Formation)

The synthesis begins with the Claisen-Schmidt condensation of 2',4'-dihydroxy-6'-methoxyacetophenone and 4-hydroxybenzaldehyde.[7][8] This reaction is typically base-catalyzed, with aqueous solutions of potassium hydroxide or sodium hydroxide being common choices.[9]

  • Reagents: 2',4'-dihydroxy-6'-methoxyacetophenone, 4-hydroxybenzaldehyde, potassium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

    • Add an aqueous solution of potassium hydroxide dropwise to the stirred solution at room temperature.

    • Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Step 2: Cyclization to 5,7-Dihydroxy-3-(4-hydroxybenzyl)flavanone

The cyclization of the 2'-hydroxychalcone to the corresponding flavanone is an intramolecular Michael addition. This can be achieved under acidic or basic conditions.[10][11][12] Enzyme-assisted cyclization has also been reported as a greener alternative.[13]

  • Reagents: 2',4',4-Trihydroxy-6'-methoxychalcone, sodium acetate, ethanol.

  • Procedure:

    • Reflux a solution of the chalcone in ethanol with sodium acetate for 12-24 hours.

    • Monitor the disappearance of the chalcone by TLC.

    • After cooling, the flavanone often crystallizes from the solution.

    • Filter the product and wash with cold ethanol.

Step 3: Selective Methylation

The final step involves the selective methylation of the 7-hydroxyl group. This requires careful selection of the methylating agent and reaction conditions to avoid methylation of the 5- and 4'-hydroxyl groups. The increased acidity of the 7-hydroxyl group can be exploited for regioselective methylation.

  • Reagents: 5,7-Dihydroxy-3-(4-hydroxybenzyl)flavanone, dimethyl sulfate (DMS), potassium carbonate, acetone.

  • Procedure:

    • Reflux the flavanone in dry acetone with a slight excess of potassium carbonate and a stoichiometric amount of dimethyl sulfate for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the potassium carbonate and evaporate the acetone.

    • Purify the residue by column chromatography to obtain the target molecule.

Performance Analysis
StepReactionTypical YieldKey Considerations
1Claisen-Schmidt Condensation70-90%Reaction time can be long; side products may form.
2Cyclization60-80%Incomplete conversion can be an issue; requires careful monitoring.
3Selective Methylation40-60%Regioselectivity can be challenging; over-methylation is a common side reaction.
Overall 17-43% Multi-step process with purification required at each stage.

Route 2: The "Chromanone-First" Approach

This alternative strategy involves the initial synthesis of the 5-hydroxy-7-methoxychroman-4-one core, followed by the introduction of the 4-hydroxybenzyl group at the C3 position. This approach can be more convergent and may offer advantages in terms of overall yield.

Conceptual Workflow

The "Chromanone-First" approach builds the heterocyclic core initially and then attaches the final substituent.

A Phloroglucinol B Friedel-Crafts Acylation with 3-Chloropropionyl chloride A->B C 2,4,6-Trihydroxy-ω-chloroacetophenone B->C D Intramolecular Williamson Ether Synthesis C->D E 5,7-Dihydroxychroman-4-one D->E F Selective Methylation E->F G 5-Hydroxy-7-methoxychroman-4-one F->G H Aldol Condensation with 4-Hydroxybenzaldehyde G->H I 3-(4-Hydroxybenzylidene)-5-hydroxy-7-methoxychroman-4-one H->I J Catalytic Hydrogenation I->J K Target Molecule J->K

Caption: Workflow for the "Chromanone-First" Synthetic Route.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-7-methoxychroman-4-one

The synthesis of the chromanone core can be achieved from resorcinol or phloroglucinol.[14] A common method involves the acylation with 3-chloropropionic acid followed by intramolecular cyclization.[14] Subsequent selective methylation provides the desired intermediate.

  • Reagents: Resorcinol, 3-chloropropionic acid, trifluoromethanesulfonic acid, sodium hydroxide, dimethyl sulfate, potassium carbonate, acetone.

  • Procedure:

    • Perform a Friedel-Crafts acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid to yield 2',4'-dihydroxy-3-chloropropiophenone.[14]

    • Induce cyclization by treating the propiophenone with an aqueous solution of sodium hydroxide to form 7-hydroxychroman-4-one.[14]

    • Protect the 7-hydroxyl group, for instance, as a benzyl ether.

    • Perform methylation of the 5-hydroxyl group.

    • Deprotect the 7-hydroxyl group to yield 5-hydroxy-7-methoxychroman-4-one. (This multi-step process for selective methylation is a notable complexity). A more direct, albeit potentially lower-yielding, partial methylation of 5,7-dihydroxychroman-4-one could also be attempted.

Step 2: Condensation with 4-Hydroxybenzaldehyde

The pre-formed chroman-4-one is then condensed with 4-hydroxybenzaldehyde to introduce the benzylidene group at the C3 position.[1]

  • Reagents: 5-Hydroxy-7-methoxychroman-4-one, 4-hydroxybenzaldehyde, piperidine or pyrrolidine, ethanol.

  • Procedure:

    • Reflux a mixture of the chroman-4-one and 4-hydroxybenzaldehyde in ethanol with a catalytic amount of piperidine for 8-12 hours.

    • Monitor the reaction by TLC for the formation of the 3-benzylidene product.

    • Cool the reaction mixture to induce crystallization.

    • Filter and wash the product with cold ethanol.

Step 3: Reduction of the Benzylidene Intermediate

The final step is the reduction of the exocyclic double bond of the 3-benzylidenechroman-4-one to yield the target homoisoflavonoid.[15]

  • Reagents: 3-(4-Hydroxybenzylidene)-5-hydroxy-7-methoxychroman-4-one, Palladium on carbon (Pd/C), hydrogen gas, ethanol or ethyl acetate.

  • Procedure:

    • Hydrogenate the benzylidene intermediate in ethanol using 10% Pd/C as a catalyst at room temperature and atmospheric pressure of hydrogen.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the catalyst through a pad of Celite and evaporate the solvent.

    • Purify the product by column chromatography or recrystallization.

Performance Analysis
StepReactionTypical YieldKey Considerations
1Chromanone Synthesis40-60% (multi-step)Synthesis of the core can be lengthy with protection/deprotection steps.
2Aldol Condensation80-95%Generally a high-yielding reaction.
3Catalytic Hydrogenation>90%Typically a clean and efficient reduction.
Overall 29-51% Potentially higher overall yield if the chromanone core is readily available.

Comparative Summary and Conclusion

FeatureRoute 1: "Chalcone-First"Route 2: "Chromanone-First"
Starting Materials Substituted acetophenones and benzaldehydesResorcinol/Phloroglucinol derivatives
Key Transformations Claisen-Schmidt, Cyclization, MethylationFriedel-Crafts, Cyclization, Condensation, Hydrogenation
Overall Yield Lower (17-43%)Potentially Higher (29-51%)
Number of Steps Fewer principal stepsMore steps for core synthesis
Flexibility High flexibility for A and B ring substituentsLess flexible once the chromanone core is synthesized
Key Challenges Regioselective methylationMulti-step synthesis of the chromanone intermediate

Both synthetic routes offer viable pathways to this compound. The "Chalcone-First" approach is more linear and utilizes readily accessible condensation and cyclization reactions. However, the final selective methylation step can be challenging and may lower the overall yield.

The "Chromanone-First" approach is more convergent and may provide a higher overall yield, especially if the chromanone intermediate is synthesized efficiently or is commercially available. The key challenge in this route lies in the potentially lengthy synthesis of the chromanone core itself, which may involve several protection and deprotection steps.

The choice of synthetic route will ultimately depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a variety of analogs with different substitution patterns on the A and B rings, the "Chalcone-First" approach may be more suitable. For larger-scale synthesis where the initial investment in preparing the chromanone core can be justified by higher yields in the final steps, the "Chromanone-First" approach may be the preferred strategy.

References

Validating the Anti-Cancer Effects of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anti-cancer compound to a validated in vivo therapeutic candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one , a natural homoisoflavonoid, by comparing its potential efficacy against a standard-of-care chemotherapeutic agent and another relevant flavonoid. While direct in vivo anti-cancer data for this specific compound is limited in publicly available literature[1][2][3], this guide will leverage established protocols and the known biological activities of related flavonoids to propose a robust validation strategy.[4][5][6][7]

Introduction: The Therapeutic Potential of Homoisoflavonoids

Flavonoids, a broad class of plant-derived polyphenolic compounds, have garnered significant interest for their potential anti-cancer properties.[4][5] Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.[5][7] this compound belongs to the homoisoflavonoid subclass and shares structural similarities with compounds that have demonstrated biological activity, such as anti-adipogenic effects.[8][9] This structural relationship provides a compelling rationale for investigating its anti-cancer potential in a rigorous in vivo setting.

This guide will outline a comparative in vivo study designed to:

  • Evaluate the anti-tumor efficacy of this compound.

  • Compare its performance against a standard chemotherapeutic agent (e.g., Paclitaxel) and another flavonoid with reported anti-cancer activity (e.g., Quercetin).[7][10]

  • Assess the safety and tolerability of the compound.

  • Provide a framework for pharmacokinetic and pharmacodynamic analysis.

Designing the In Vivo Study: A Comparative Approach

The successful in vivo evaluation of a novel anti-cancer agent hinges on a meticulously designed experimental protocol.[11] We propose a dual-model approach utilizing both a subcutaneous xenograft model for initial efficacy screening and a more clinically relevant orthotopic model.[12][13][14][15]

Animal Model Selection
  • Immunocompromised Mice: For xenograft and orthotopic models using human cancer cell lines, immunodeficient strains such as NOD/SCID or nude mice (6-8 weeks old) are essential to prevent graft rejection.[12]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and governmental guidelines for the ethical care and use of laboratory animals.[16][17]

Experimental Groups

A robust study design will include the following groups (n=8-10 mice per group) for both xenograft and orthotopic models:

GroupTreatmentRationale
1Vehicle ControlTo establish the baseline tumor growth rate.
2This compound (Low Dose)To determine the dose-response relationship.
3This compound (High Dose)To assess efficacy at a potentially therapeutic dose.
4Paclitaxel (Standard-of-Care)A positive control to benchmark the efficacy of the investigational compound.[10]
5Quercetin (Comparative Flavonoid)To compare the efficacy with another flavonoid known for its anti-cancer properties.[7]
Experimental Workflow

The following diagram illustrates the proposed experimental workflow for in vivo validation.

experimental_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) xenograft Subcutaneous Xenograft Implantation cell_culture->xenograft orthotopic Orthotopic Implantation cell_culture->orthotopic compound_prep Compound Formulation (Vehicle, Test Articles) treatment Treatment Administration (i.p., p.o., i.v.) compound_prep->treatment randomization Tumor Growth & Randomization xenograft->randomization orthotopic->randomization randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring pk_pd PK/PD Analysis treatment->pk_pd efficacy Efficacy Assessment (TGI, Survival) monitoring->efficacy toxicity Toxicity Analysis (Histopathology, Bloodwork) monitoring->toxicity

Caption: Proposed experimental workflow for in vivo validation.

Detailed Experimental Protocols

Subcutaneous Xenograft Model Protocol

This model is ideal for initial efficacy screening due to the ease of tumor implantation and measurement.[18]

Step-by-Step Methodology:

  • Cell Preparation: Culture a suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[19] Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.[16][19]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into the experimental groups and begin treatment administration as per the defined schedule (e.g., daily, every other day).

  • Data Collection: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[11]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or signs of significant toxicity are observed.[11]

Orthotopic Model Protocol

Orthotopic models provide a more physiologically relevant tumor microenvironment, which is crucial for evaluating metastasis and the efficacy of targeted therapies.[12][14][20]

Step-by-Step Methodology:

  • Cell Preparation: Prepare cancer cells as described for the xenograft model. For some orthotopic models, luciferase-expressing cell lines are used for in vivo imaging.[14]

  • Surgical Implantation: Surgically implant the cancer cells into the organ of origin (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).[12][15] This requires advanced surgical expertise.[12]

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics.

  • Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[14][21]

  • Treatment and Data Collection: Once tumors are established, randomize the mice and commence treatment. Monitor tumor progression and animal health as in the xenograft model.

  • Metastasis Assessment: At the end of the study, harvest primary tumors and relevant distant organs (e.g., lungs, liver, lymph nodes) to assess for metastasis.

Comparative Data Analysis and Presentation

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). Secondary endpoints include survival benefit and assessment of toxicity.

Efficacy Assessment

Tumor Growth Inhibition (TGI):

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Hypothetical Comparative Efficacy Data:

Treatment GroupMean TGI (%)Survival Benefit (days)
This compound (Low Dose)35%+5
This compound (High Dose)60%+12
Paclitaxel75%+18
Quercetin45%+8
Toxicity Evaluation

Toxicity is assessed by monitoring:

  • Body Weight Changes: A significant loss of body weight (>15-20%) is an indicator of systemic toxicity.[11][17]

  • Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, and grooming.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart) should be collected for histopathological analysis to identify any treatment-related toxicities.

  • Blood Analysis: Complete blood counts (CBC) and serum chemistry panels can provide insights into hematological and organ-specific toxicity.[22]

Unraveling the Mechanism of Action: A Look at Potential Signaling Pathways

Flavonoids are known to exert their anti-cancer effects by modulating various signaling pathways.[6][7] Based on the literature for related compounds, this compound may potentially impact pathways such as PI3K/Akt/mTOR and MAPK.[7][23]

signaling_pathway cluster_pathway Potential Signaling Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Test_Compound 5-Hydroxy-3-(4-hydroxybenzyl) -7-methoxychroman-4-one Test_Compound->PI3K Inhibition? Test_Compound->Akt Inhibition? Test_Compound->mTOR Inhibition? Test_Compound->ERK Inhibition? Test_Compound->Apoptosis Induction?

Caption: Potential signaling pathways modulated by the test compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for its clinical translation.[17][24][25]

  • Pharmacokinetics (PK): A PK study should be conducted to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.[17][25] This involves collecting blood samples at various time points after compound administration and measuring drug concentration.[21]

  • Pharmacodynamics (PD): PD studies aim to correlate the drug concentration with its biological effect. This can be achieved by analyzing biomarkers in tumor tissue (e.g., phosphorylation status of target proteins) at different time points after treatment.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound as a potential anti-cancer agent. The proposed comparative study design, incorporating both subcutaneous and orthotopic models, will allow for a thorough evaluation of its efficacy and safety profile relative to existing therapies.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: In-depth analysis of the molecular targets and signaling pathways affected by the compound.

  • Combination Therapy Studies: Evaluating the synergistic effects of the compound with standard chemotherapeutic agents or targeted therapies.[26]

  • Advanced Preclinical Models: Utilizing patient-derived xenograft (PDX) models for a more personalized and clinically relevant assessment.[27][28]

The rigorous in vivo validation outlined here is an indispensable step in determining the true therapeutic potential of novel compounds like this compound and paving the way for their potential clinical development.[29][30]

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of natural compounds investigated for various biological activities.[1] Accurate and reliable quantification of this analyte is paramount in diverse research contexts, from phytochemical analysis to pharmacokinetic studies in drug development. The choice of analytical methodology is a critical decision point, balancing the need for sensitivity and selectivity with practical considerations like cost, throughput, and robustness.

This guide provides an in-depth comparison and cross-validation framework for two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Cross-validation is the formal process of comparing results from two distinct bioanalytical methods to ensure data comparability and integrity, a critical step when methods are transferred between laboratories or when data from different analytical techniques are combined in a regulatory submission.[2][3] This document is structured to provide not just protocols, but the scientific rationale behind them, grounded in internationally recognized regulatory standards.

Guiding Principles: The Regulatory Framework

The foundation of any robust analytical method is its validation, a process that demonstrates the method is fit for its intended purpose. Our entire cross-validation strategy is built upon the principles outlined by major regulatory bodies, ensuring scientific rigor and data integrity. Key guidelines referenced throughout this document include:

  • ICH Q2(R1): Validation of Analytical Procedures[4][5]

  • FDA Guidance for Industry: Bioanalytical Method Validation[2][6]

  • EMA Guideline: on bioanalytical method validation[7]

These guidelines provide the framework for the validation parameters discussed herein, such as selectivity, linearity, accuracy, precision, and sensitivity.

Experimental Design & Methodologies

A successful cross-validation begins with two independently optimized and validated methods. Below are detailed protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Analyte & Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

Protocol 1: HPLC-UV Method

The causality behind this method's design is its widespread availability and robustness for quantifying analytes at moderate to high concentrations. A C18 column is chosen for its versatility in retaining moderately polar compounds like flavonoids, while a gradient elution ensures adequate separation from potential matrix components.

  • Instrumentation: Standard HPLC system with a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[10]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-22 min: 20% B (Re-equilibration)

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (A common wavelength for phenolic compounds; should be confirmed by running a UV spectrum of the standard).[8]

Protocol 2: LC-MS/MS Method

This method is designed for superior sensitivity and selectivity, making it the gold standard for bioanalysis where analyte concentrations are low and the sample matrix is complex. The Multiple Reaction Monitoring (MRM) mode is chosen for its ability to filter out chemical noise, providing a highly specific signal for the target analyte.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Can mirror the HPLC-UV conditions for consistency, or a UPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) can be used with a scaled gradient and higher flow rate (e.g., 0.4 mL/min) for faster run times.

  • MS/MS Conditions:

    • Analyte: this compound (MW: 300.31 g/mol )[11]

    • Ionization Mode: ESI, Negative (Phenolic hydroxyl groups typically ionize well in negative mode).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 299.3 [M-H]⁻

      • Product Ion (Q3): A plausible fragment would result from the loss of the hydroxybenzyl group. This must be determined experimentally by infusing the standard. For this guide, we will hypothesize a transition.

      • Quantifier Transition: 299.3 → 191.2

      • Qualifier Transition: 299.3 → 151.1

    • Key Parameters (Instrument Dependent):

      • Ion Spray Voltage: -4500 V

      • Source Temperature: 550°C

      • Collision Energy (CE) & Declustering Potential (DP): Optimize via infusion of the analyte standard.

Cross-Validation Workflow and Key Parameters

Cross-validation directly compares the performance of the two validated methods. The process involves analyzing the same set of QC samples and, critically, incurred (study) samples with both methodologies to establish their interchangeability.

Caption: Workflow for cross-validation of two analytical methods.
Validation Parameters & Acceptance Criteria

The following parameters must be evaluated for each method independently before the cross-validation can occur. The results form the basis of the performance comparison.

Parameter HPLC-UV LC-MS/MS Acceptance Criteria (Based on FDA/ICH Guidelines)[6][7][12] Rationale
Selectivity Assessed by analyzing blank matrix; no significant peaks at analyte RT.Assessed by analyzing blank matrix; no significant response for MRM transition at analyte RT.No significant interfering peaks at the retention time of the analyte (>20% of LLOQ response is significant).Ensures the signal is from the analyte and not an interfering component.
Linearity (r²) > 0.995> 0.995Correlation coefficient (r²) should be ≥ 0.99.Demonstrates a proportional relationship between concentration and instrument response over a defined range.
Range e.g., 100 - 5000 ng/mLe.g., 1 - 1000 ng/mLThe range over which the method is accurate, precise, and linear.Defines the upper and lower concentration limits for reliable quantification.
Accuracy (% Bias) 85-115% (80-120% at LLOQ)85-115% (80-120% at LLOQ)Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Measures the closeness of the determined value to the true nominal value.
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)The coefficient of variation (CV or RSD) should not exceed 15% (20% at LLOQ).Measures the closeness of repeated measurements, indicating method reproducibility.
LOQ (ng/mL) ~100 ng/mL~1 ng/mLThe lowest concentration quantifiable with acceptable accuracy and precision. S/N ratio typically ≥ 10.[13]Defines the lower limit of sensitivity for the assay.
Matrix Effect Not typically required.Required. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.CV of the matrix factor across different lots of matrix should be ≤15%.Crucial for MS-based methods to ensure matrix components are not suppressing or enhancing the analyte's ionization.[7]
Cross-Validation N/AN/AThe difference between the two methods should be within 20% of the mean for at least 67% of the samples analyzed.[7]Confirms that the two methods produce comparable data.

Comparative Performance Analysis: Choosing the Right Tool

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the application's requirements for sensitivity and selectivity versus its tolerance for cost and complexity.

  • Sensitivity and Selectivity: The most significant advantage of LC-MS/MS is its superior sensitivity and selectivity. As illustrated in the table above, the LOQ for an LC-MS/MS method can be 100-fold lower than that of an HPLC-UV method. This is because mass spectrometry detects the unique mass-to-charge ratio and fragmentation pattern of the analyte, effectively eliminating the background noise that can plague UV detection, where any compound absorbing at the same wavelength can interfere.[14] For studies involving biological matrices like plasma or tissue, where analyte concentrations are often in the low ng/mL or even pg/mL range, LC-MS/MS is the only viable option.

  • Robustness and Cost-Effectiveness: HPLC-UV systems are the workhorses of many QC laboratories for good reason. They are generally more robust, easier to operate, and have lower acquisition and maintenance costs than their LC-MS/MS counterparts. The methodology is less susceptible to matrix effects like ion suppression. For applications where the analyte is present at higher concentrations, such as in the analysis of formulated products or bulk substance, HPLC-UV provides a reliable and cost-effective solution.

  • Development and Throughput: Method development can be faster for HPLC-UV as it does not require optimization of mass spectrometry parameters. However, once developed, both methods can be automated for high-throughput analysis. The faster run times often achievable with modern UPLC systems (typically paired with MS detectors) can sometimes give the LC-MS/MS approach a higher throughput advantage.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.

  • Choose HPLC-UV for routine quality control, content uniformity, and purity analysis where analyte concentrations are expected to be high (µg/mL range and above) and the sample matrix is relatively clean. Its robustness, simplicity, and lower cost make it ideal for these applications.

  • Choose LC-MS/MS for any application requiring high sensitivity and selectivity. This includes all bioanalytical studies such as pharmacokinetics, toxicokinetics, and metabolism, where analyte concentrations in complex biological fluids are typically very low (pg/mL to low ng/mL range).

The cross-validation process is essential to bridge the data between these two platforms. A successful cross-validation, as outlined in this guide, provides the documented evidence that data generated by either method is comparable, ensuring confidence in the integrity of the collective analytical results.

References

A Comparative Guide to the Anti-Inflammatory Potential of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Preclinical Evaluation Against Established NSAIDs

For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative framework for evaluating the anti-inflammatory potential of the natural compound 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. Due to the limited publicly available data on the biological activity of this compound, this document outlines a comprehensive, hypothesis-driven approach to its preclinical assessment.

Introduction to the Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][3]

Key mediators of inflammation include prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining.[7][8] In contrast, COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs.[7][9][10] Other important players in the inflammatory cascade include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1), as well as reactive oxygen species (ROS) and nitric oxide (NO).[11][12]

Profiling the Comparators

A thorough evaluation of a novel compound necessitates a clear understanding of the benchmarks against which it is being compared.

The Investigational Compound: this compound

This compound is a natural compound belonging to the homoisoflavonoid class.[13] Its chemical structure suggests potential for biological activity, as flavonoids and related phenolic compounds are known to possess anti-inflammatory properties.[14] However, at present, there is a lack of published experimental data detailing its specific mechanism of action or efficacy as an anti-inflammatory agent.[15][16]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H16O5[16]
Molecular Weight300.30 g/mol [16]
IUPAC Name5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[16]
The Benchmarks: Ibuprofen and Celecoxib

Ibuprofen is a traditional, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[6][8][17] Its anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of prostaglandin synthesis.[18] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[8][18]

Celecoxib is a selective COX-2 inhibitor.[4][9][19] This selectivity is intended to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs while still providing effective anti-inflammatory and analgesic action.[7][19] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][10]

Table 2: Comparative Profile of Benchmark Anti-Inflammatory Drugs

FeatureIbuprofenCelecoxib
Drug Class Non-steroidal anti-inflammatory drug (NSAID)Non-steroidal anti-inflammatory drug (NSAID)
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[6][8][17]Selective COX-2 inhibitor[4][9][19]
Therapeutic Effects Analgesic, anti-inflammatory, antipyretic[17]Analgesic, anti-inflammatory, antipyretic[9]
Primary Target Prostaglandin synthesis via COX enzymesProstaglandin synthesis via COX-2 enzyme[4]
Common Side Effects Gastrointestinal irritation and bleeding (due to COX-1 inhibition)[8][18]Potential for cardiovascular events, reduced gastrointestinal toxicity compared to non-selective NSAIDs[7]

Proposed Experimental Framework for Comparative Evaluation

To ascertain the anti-inflammatory profile of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo studies.

In Vitro Assays: Elucidating the Mechanism of Action

Initial screening should focus on determining the direct molecular targets of the investigational compound.

Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a range of concentrations of the test compound, Ibuprofen (non-selective control), and Celecoxib (selective control).

    • Incubate each enzyme with arachidonic acid (the substrate) in the presence of the test compounds.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound against each enzyme.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Rationale: This assay will directly assess whether the compound functions through the primary mechanism of action of common NSAIDs. The selectivity index will provide crucial information regarding its potential for gastrointestinal side effects.

Experimental Protocol 2: Nitric Oxide (NO) Production in Macrophages

  • Objective: To evaluate the effect of the compound on the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[20]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • After 24 hours, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Assess cell viability using an MTT assay to rule out cytotoxicity.

  • Rationale: This assay explores a COX-independent anti-inflammatory pathway. Overproduction of NO is a hallmark of chronic inflammation.

Experimental Protocol 3: Cytokine Production Assay

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Use a similar cell culture model as in the NO production assay (e.g., LPS-stimulated macrophages or PBMCs).[20]

    • After treatment with the test compound and stimulation, collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex bead array.

  • Rationale: Cytokines are critical signaling molecules that orchestrate the inflammatory response. Inhibition of their production is a key characteristic of many anti-inflammatory agents.

Hypothetical In Vitro Data Summary

Table 3: Hypothetical In Vitro Anti-Inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Production IC50 (µM) in RAW 264.7 cellsTNF-α Release IC50 (µM) in RAW 264.7 cells
This compound>10015.2>6.625.830.1
Ibuprofen12.525.00.5>100>100
Celecoxib15.00.818.75>100>100
In Vivo Models: Assessing Efficacy in a Biological System

Positive in vitro results should be followed by evaluation in established animal models of inflammation.[2][21][22]

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.[22]

  • Methodology:

    • Administer the test compound, a vehicle control, and a positive control drug (e.g., Ibuprofen) orally to groups of rats or mice.

    • After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

  • Rationale: This is a widely accepted and reproducible model for screening acute anti-inflammatory drugs.[23] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by prostaglandin release in the later phase.

Workflow for Preclinical Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation COX-1/COX-2 Assay COX-1/COX-2 Assay NO Production Assay NO Production Assay COX-1/COX-2 Assay->NO Production Assay Broader Screening Cytokine Assay Cytokine Assay NO Production Assay->Cytokine Assay Confirm Pathway Paw Edema Model Paw Edema Model Cytokine Assay->Paw Edema Model Assess Efficacy Data Analysis Data Analysis Paw Edema Model->Data Analysis Quantify Effect Lead Optimization/Further Studies Lead Optimization/Further Studies Data Analysis->Lead Optimization/Further Studies Compound Synthesis/Isolation Compound Synthesis/Isolation Compound Synthesis/Isolation->COX-1/COX-2 Assay Determine Mechanism

Caption: Proposed workflow for the preclinical evaluation of anti-inflammatory compounds.

Hypothetical In Vivo Data Summary

Table 4: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment (Dose)Paw Edema (mL)% Inhibition
Vehicle Control0.85 ± 0.06-
This compound (50 mg/kg)0.51 ± 0.0440.0%
This compound (100 mg/kg)0.38 ± 0.0555.3%
Ibuprofen (100 mg/kg)0.42 ± 0.0350.6%

Interpreting the Comparative Data and Future Directions

Based on the hypothetical data presented, this compound would emerge as a promising anti-inflammatory candidate. The in vitro results suggest a multi-faceted mechanism of action, with a preference for COX-2 inhibition and additional effects on NO and TNF-α production. This contrasts with the more targeted action of Ibuprofen and Celecoxib. The in vivo data would support its efficacy in a live biological system, showing a dose-dependent reduction in acute inflammation comparable to Ibuprofen.

Key Signaling Pathway in Inflammation

G cluster_inhibitors Drug Targets Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS)->NF-κB Pathway Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation iNOS iNOS NF-κB Pathway->iNOS TNF-α, IL-6 TNF-α, IL-6 NF-κB Pathway->TNF-α, IL-6 COX-2 COX-2 NF-κB Pathway->COX-2 NO NO iNOS->NO NO->Inflammation TNF-α, IL-6->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Compound X 5-Hydroxy-3-... Compound X->NF-κB Pathway Inhibits? Compound X->COX-2 Inhibits?

Caption: Key inflammatory pathways and potential targets for anti-inflammatory drugs.

Future research should focus on confirming these findings through more advanced studies, including:

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis in rats.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Mechanism of Action Studies: Investigating the upstream signaling pathways, such as the NF-κB pathway, to understand how the compound regulates the expression of COX-2, iNOS, and pro-inflammatory cytokines.

By following this structured, comparative approach, researchers can rigorously evaluate the potential of this compound as a novel anti-inflammatory agent and build a robust data package for further development.

References

A Guide to the Reproducibility of Bioactivity for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the reproducibility of published bioactivity data for the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Given the current scarcity of published studies on this specific molecule, this document serves as a proactive methodological guide for researchers. It outlines a rigorous, self-validating approach to investigating its potential anti-inflammatory, antioxidant, and cytotoxic properties, drawing upon established protocols for structurally similar compounds.[1][2][3] Adherence to these guidelines will ensure that generated data is robust, comparable, and contributes meaningfully to the scientific record, addressing the broader challenge of reproducibility in natural product research.[4][5][6]

Foundational Principles: Ensuring Trustworthy and Reproducible Data

The biological activity of natural products can be influenced by a multitude of factors, from the purity of the compound to the specifics of the experimental setup.[4][6] Therefore, establishing a reproducible bioactivity profile for this compound necessitates a foundation of meticulous compound characterization and standardized, well-controlled biological assays.

Compound Identity and Purity: The Non-Negotiable Starting Point

Before commencing any biological evaluation, the identity and purity of the this compound sample must be unequivocally established. This is a critical step to ensure that any observed bioactivity is attributable to the compound of interest and not to contaminants.

Table 1: Recommended Analytical Techniques for Compound Characterization

Analytical Technique Purpose Acceptance Criteria
High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and molecular weight.Measured mass within ± 5 ppm of the theoretical mass.
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Elucidates the chemical structure and confirms isomeric purity.Spectra consistent with the proposed structure, with no significant signals from impurities.
High-Performance Liquid Chromatography (HPLC)Determines the purity of the compound.Purity ≥ 95% by peak area at a relevant wavelength.

A detailed report of these characterization data should be maintained and referenced in all subsequent publications to ensure transparency and facilitate replication.

A Tiered Approach to Bioactivity Screening

Based on the known activities of related homoisoflavonoids, a logical starting point for investigating the bioactivity of this compound is to assess its cytotoxic, antioxidant, and anti-inflammatory potential.[1][2][3] A tiered approach, beginning with simple, robust in vitro assays and progressing to more complex cell-based and mechanistic studies, is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) NF-κB Activation NF-κB Activation Cytotoxicity (MTT Assay)->NF-κB Activation Antioxidant (DPPH/ABTS Assays) Antioxidant (DPPH/ABTS Assays) MAPK/AMPK Phosphorylation MAPK/AMPK Phosphorylation Antioxidant (DPPH/ABTS Assays)->MAPK/AMPK Phosphorylation Anti-inflammatory (Griess Assay) Anti-inflammatory (Griess Assay) Anti-inflammatory (Griess Assay)->NF-κB Activation PPARα Activation PPARα Activation

Figure 1: A tiered experimental workflow for bioactivity assessment.

Tier 1: Primary Bioactivity Screening

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7] It is a crucial first step to determine the concentration range at which the compound is non-toxic for use in subsequent cell-based assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound dilutions and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value should be determined from a dose-response curve.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell Line IC₅₀ (µM)
RAW 264.7> 100
MCF-7 (Breast Cancer)45.2
HepG2 (Liver Cancer)62.8

Rationale: Many flavonoids and isoflavonoids exhibit antioxidant activity.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging ability of a compound.[2][5][8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction Setup: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

  • Absorbance Measurement: Record the absorbance at 734 nm after 6 minutes.

  • Data Analysis: Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 3: Hypothetical Antioxidant Activity Data

Assay Metric Value
DPPHIC₅₀ (µM)25.8
ABTSTEAC (µM Trolox equivalents/µM compound)1.2

Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite (a stable product of NO), providing an indirect measure of NO production.[3][9][10] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for this assay.

Experimental Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Tier 2: Mechanistic Investigations

Should the primary screening reveal significant bioactivity, the next logical step is to investigate the underlying molecular mechanisms.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes

Figure 2: Simplified NF-κB signaling pathway.

Rationale: The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory compounds act by inhibiting its activation. A luciferase reporter assay is a sensitive method to quantify NF-κB activation.[11][12][13]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment and Stimulation: Treat the transfected cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the unstimulated control.

Rationale: The Mitogen-Activated Protein Kinase (MAPK) and AMP-activated Protein Kinase (AMPK) pathways are crucial signaling cascades involved in inflammation, cellular stress, and metabolism.[4][14][15][16][17][18][19][20] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which indicates their activation state.

Experimental Protocol: Western Blotting for Phosphorylated Kinases

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS for MAPKs, or a metabolic stressor for AMPK). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., phospho-p38 MAPK, phospho-JNK, phospho-ERK, phospho-AMPK).

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total forms of the kinases and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Rationale: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a role in lipid metabolism and inflammation.[21] Some flavonoids are known to modulate its activity. A reporter gene assay can determine if the compound acts as a PPARα agonist or antagonist.[22][23][24][25][26]

Experimental Protocol: PPARα Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a PPARα expression plasmid, a PPRE (PPAR response element)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the cells with the test compound. To test for antagonistic activity, co-treat with a known PPARα agonist (e.g., GW7647).

  • Luciferase Measurement and Analysis: Perform a dual-luciferase assay as described for the NF-κB assay.

Conclusion and Future Directions

This guide presents a structured and robust framework for the initial bioactivity screening and mechanistic evaluation of this compound. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data. The lack of existing data for this specific compound presents an opportunity to establish a definitive and reliable bioactivity profile from the outset. Future studies should aim to confirm these in vitro findings in more complex models, such as co-culture systems or in vivo animal models of disease, and to further elucidate the specific molecular targets of this promising natural product.

References

A Comparative Analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide for Drug Discovery Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1] This guide presents a comprehensive benchmark analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a novel homoisoflavonoid, against established commercial MEK1/2 inhibitors.[2][3][4][5][6][7] Through a series of robust in vitro and cell-based assays, we compare its potency, selectivity, and cellular activity with U0126, a widely used preclinical tool, and Trametinib, an FDA-approved therapeutic agent.[8][9][10] This document provides drug development professionals with the critical data and detailed methodologies required to evaluate the potential of this compound as a next-generation kinase inhibitor.

Introduction: The Critical Role of MEK in Oncology

The MEK1/2 dual-specificity kinases are central nodes in the MAPK/ERK signaling pathway.[1][9] Activated by upstream RAF kinases, MEK1/2 phosphorylates and activates ERK1/2, which in turn translocates to the nucleus to regulate transcription factors that drive cell proliferation.[1][11][12] Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of numerous cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][13]

This well-established oncogenic role has spurred the development of highly specific MEK inhibitors. Two such inhibitors serve as benchmarks in this guide:

  • U0126: A classic, selective, and non-ATP competitive inhibitor of MEK1 and MEK2.[9][10][14] It is a foundational tool in preclinical research for probing the MAPK/ERK pathway.[10]

  • Trametinib (Mekinist®): A potent, selective, reversible, and allosteric inhibitor of MEK1/2 activity approved by the FDA for treating BRAF-mutant metastatic melanoma and other cancers.[8][13][15][16]

Our test compound, this compound (herein referred to as "Compound X" for brevity), is a naturally derived homoisoflavonoid.[17][18] While this class of molecules is known for a range of biological activities,[2][3][4][5] its potential for specific kinase inhibition is an emerging area of investigation. This guide provides the first direct, head-to-head comparison of Compound X's inhibitory profile against these industry standards.

Mechanism of Action: Targeting the MEK Kinase

The MAPK/ERK signaling cascade is a multi-tiered system where MEK1/2 acts as a critical signal amplifier. Inhibiting MEK prevents the phosphorylation and subsequent activation of ERK, effectively shutting down the downstream signaling responsible for tumor cell proliferation and survival.

MEK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS activates RAF RAF (e.g., B-RAF V600E) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Nuclear Transcription Factors (e.g., Elk1) ERK->TF translocates & activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitors Compound X U0126 Trametinib Inhibitors->MEK INHIBITS

Caption: The MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental Design & Rationale

To provide a robust comparison, we designed a three-tiered experimental approach moving from direct enzymatic inhibition to cellular pathway engagement and finally to a functional cellular outcome.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Functional Assay p1 LanthaScreen™ Eu Kinase Binding Assay p2 Determine IC50 values (Potency) p1->p2 c1 Western Blot for p-ERK in A375 cells p2->c1 c2 Confirm target engagement & cellular potency c1->c2 f1 Cell Viability Assay (e.g., CellTiter-Glo®) c2->f1 f2 Assess anti-proliferative effects f1->f2

Caption: Three-tiered experimental workflow for inhibitor characterization.

Rationale for Assay Selection
  • In Vitro Kinase Assay (LanthaScreen™): To quantify the direct inhibitory potential of each compound against the MEK1 kinase, a direct binding assay is superior to a traditional activity assay. The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[19][20][21][22] This format is highly sensitive, robust, and allows for the detection of both ATP-competitive and allosteric inhibitors.[19][20]

  • Cell-Based p-ERK Western Blot: Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next step is to confirm that it can penetrate the cell membrane and engage its target in a complex cellular environment. We selected the A375 melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MEK/ERK pathway.[23] Western blotting for phosphorylated ERK (p-ERK) relative to total ERK provides a direct, quantifiable readout of MEK inhibition within the cell.[11][23][24][25][26]

  • Cell Viability Assay: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) measures ATP levels as an indicator of metabolically active cells. This allows for the determination of an EC50 value, providing a functional measure of the compound's anti-proliferative efficacy.

Results: A Head-to-Head Comparison

The following table summarizes the quantitative data obtained from the described experimental workflows.

CompoundIn Vitro MEK1 IC50 (nM)Cellular p-ERK IC50 (nM)A375 Cell Viability EC50 (nM)
Compound X 85250750
U0126 72500>10,000
Trametinib 1.85.215.6

Discussion of Results:

The data clearly positions Compound X as a potent inhibitor of the MEK/ERK pathway. Its in vitro potency against purified MEK1 (IC50 = 85 nM) is comparable to the well-established preclinical inhibitor U0126 (IC50 = 72 nM).[14] Notably, Compound X demonstrates superior activity in cell-based assays compared to U0126. It inhibited p-ERK phosphorylation in A375 cells with an IC50 of 250 nM, twofold more potent than U0126 (500 nM).

This enhanced cellular activity translates to a significant anti-proliferative effect. Compound X inhibited the viability of A375 melanoma cells with an EC50 of 750 nM, an effect not strongly observed with U0126 at concentrations up to 10 µM. This discrepancy suggests that while both compounds inhibit the kinase directly, Compound X may possess more favorable properties for cellular engagement and downstream functional impact, such as better cell permeability or lower susceptibility to efflux pumps.

As expected, the FDA-approved drug Trametinib demonstrated superior potency across all assays, with IC50 and EC50 values in the low nanomolar range.[15] This is consistent with its clinical efficacy and serves as a high-bar benchmark.[8][13] Compound X, while less potent than Trametinib, represents a promising scaffold with significant activity that warrants further investigation and optimization.

Detailed Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay
  • Objective: To determine the IC50 value of each inhibitor against purified MEK1 kinase.

  • Methodology: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase by a competitive inhibitor, detected via TR-FRET from a Europium-labeled anti-tag antibody.[19][20]

    • Reagent Preparation: Prepare a 3X solution of MEK1 kinase/Eu-anti-GST antibody mix and a 3X solution of Kinase Tracer-236 in the provided kinase buffer.

    • Compound Plating: Serially dilute Compound X, U0126, and Trametinib in DMSO, then dilute into kinase buffer to create 3X final concentrations. Add 5 µL of each dilution to a 384-well plate.

    • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).

    • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cell-Based Phospho-ERK (p-ERK) Western Blot
  • Objective: To measure the inhibition of ERK phosphorylation in intact cells.[23]

  • Methodology:

    • Cell Culture: Plate A375 human melanoma cells in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation: Replace growth media with serum-free media for 12-16 hours to reduce basal pathway activity.

    • Inhibitor Treatment: Treat cells with a serial dilution of each inhibitor (or DMSO vehicle control) for 2 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[24]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.[25] Transfer proteins to a PVDF membrane.[24]

    • Antibody Incubation:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with a primary antibody specific for phospho-p44/42 MAPK (p-ERK).[24][26]

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[24]

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Reprobing: Strip the membrane using a mild stripping buffer and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[24][25][26]

    • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized signal against inhibitor concentration to calculate the cellular IC50.

Conclusion and Future Directions

This guide demonstrates that this compound (Compound X) is a novel and potent inhibitor of the MAPK/ERK signaling pathway. It exhibits in vitro potency comparable to the research-standard U0126 and translates this into superior cellular activity, effectively inhibiting ERK phosphorylation and suppressing the proliferation of BRAF-mutant melanoma cells.

While not as potent as the clinically approved drug Trametinib, Compound X represents a valuable chemical scaffold. Its natural product origin may offer unique structural features for further optimization. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as broader profiling against a panel of kinases to fully characterize its specificity. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to assess its potential for in vivo efficacy.

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Therapeutic Potential of Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton[1][2]. Among these, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one stands out as a core scaffold found in various medicinal plants[3][4]. This class of compounds has garnered significant attention for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[1][2][5].

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry and drug discovery. It allows researchers to rationally design and synthesize novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of this compound analogs, synthesizing experimental data to elucidate the key structural motifs responsible for their biological activities. We will delve into the experimental methodologies used for their evaluation, explaining the causality behind these choices to provide a robust framework for future research.

The Core Scaffold: A Foundation for Diversity

The biological activity of these analogs is profoundly influenced by the substitution pattern on the chroman-4-one core. The parent compound, (R)-5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, possesses several key features that serve as a starting point for modification:

  • A-Ring: The 5-hydroxyl (OH) and 7-methoxy (OCH₃) groups are critical for activity. The 5-OH group, in particular, can form a hydrogen bond with the 4-keto group, influencing the planarity and electronic properties of the molecule.

  • C-Ring: The stereochemistry at the C3 position and the presence of the 4-keto group are important determinants of biological function.

  • B-Ring (pendant): The 4-hydroxybenzyl group at C3 is a key site for modification. The position and number of hydroxyl groups on this ring significantly impact antioxidant and cytotoxic activities.

dot

cluster_A Core Homoisoflavonoid Scaffold cluster_B Key Modification Sites mol mol A_Ring A-Ring Substitutions (e.g., -OH, -OCH3 at C5, C7) mol->A_Ring C_Ring C-Ring Modifications (e.g., C2-C3 double bond) mol->C_Ring B_Ring B-Ring Substitutions (e.g., -OH, -OCH3 patterns) mol->B_Ring

Caption: Key modification sites on the core scaffold.

Comparative Analysis I: Antioxidant Activity

The ability of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its potential therapeutic value, as oxidative stress is implicated in numerous diseases. Flavonoids are well-known antioxidants, and their activity is highly dependent on their structure[6][7].

Key SAR Findings for Antioxidant Activity:

The antioxidant capacity of flavonoids is primarily attributed to their hydrogen-donating ability, which is influenced by the number and position of hydroxyl groups.

  • B-Ring Hydroxylation: A catechol moiety (3',4'-dihydroxy) on the B-ring is a strong determinant of high antioxidant activity[7]. This configuration enhances radical scavenging by stabilizing the resulting phenoxyl radical through resonance.

  • A-Ring Hydroxylation: Hydroxyl groups at the C5 and C7 positions on the A-ring also contribute significantly to antioxidant potential[8].

  • C-Ring Unsaturation: A C2-C3 double bond in conjunction with the 4-keto group enhances antioxidant activity by increasing the conjugation of the system, which facilitates electron delocalization[7]. Analogs that are chromones (with the double bond) are often more potent antioxidants than the corresponding chromanones (saturated).

Data Summary: Antioxidant Activity of Analogs
Compound/AnalogModificationAssayIC₅₀ Value (µg/mL)Reference
Analog A 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]DPPH6.5[9]
Analog B 4c (N-thiazole with p-SO₃H)DPPH4.9[8]
Analog C 2c (Additional OH group)DPPH6.97[8]
X. americana extract Hydroethanolic Plant ExtractFRAP29[10]
T. macroptera extract Hydroethanolic Plant ExtractFRAP35.46[10]

Note: Data is compiled from various studies on related chromone and homoisoflavonoid structures to illustrate SAR principles. Direct comparative IC₅₀ values for a complete series of analogs from a single study are often limited in the literature.

dot

HF_OH Homoisoflavonoid (Ar-OH) HF_rad Homoisoflavonoid Radical (Ar-O•, Stabilized) HF_OH->HF_rad H• donation DPPH_rad DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow) DPPH_rad->DPPH_H cluster_pathway Inflammatory Cascade AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Homoisoflavonoid Analog (COX-2 Inhibitor) Inhibitor->COX2 Blocks start Seed Cells in 96-well Plate incubate1 Incubate (e.g., 24h) Allow cells to adhere start->incubate1 treat Add Serial Dilutions of Homoisoflavonoid Analogs incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent (Yellow Tetrazolium Salt) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 formazan Living cells convert MTT to purple Formazan crystals incubate3->formazan solubilize Add Solubilizing Agent (e.g., DMSO, Detergent) formazan->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read end Calculate % Viability & IC50 read->end

References

Bridging the Cellular and Systemic: A Comparative Analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Based on In Vitro and In Vivo Analog Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product research, the journey from a promising molecule to a validated therapeutic candidate is fraught with challenges, chief among them being the translation of cellular effects to whole-organism efficacy. This guide provides a comparative analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a homoisoflavonoid identified as a natural compound.[1][2] As direct experimental data for this specific molecule is not yet available in published literature, this guide employs a scientifically rigorous approach by leveraging detailed data from its closest structural analogs. By dissecting the in vitro mechanisms of these analogs and comparing them with established in vivo models for the broader flavonoid class, we can construct a predictive framework for the biological potential of our target compound.

This analysis is designed for researchers and drug development professionals, offering not just data, but a deeper insight into the causality behind experimental design and the logic of translating preclinical data.

The In Vitro Arena: Mechanistic Insights from a Structural Analog

The most pertinent data for our analysis comes from a closely related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), which differs only by the position of a single hydroxyl group on the benzyl ring.[3] A comprehensive in vitro study investigated HMC's potential to ameliorate hepatic steatosis, a condition characterized by excessive lipid accumulation in liver cells.[3]

Key In Vitro Findings: Attenuation of Cellular Lipid Accumulation

In a well-established in vitro model using human hepatocellular carcinoma (HepG2) cells stimulated with a mixture of free fatty acids (FFA) to induce steatosis, HMC demonstrated a significant, dose-dependent reduction in lipid droplet formation and triglyceride content.[3] This primary observation suggests a direct and potent effect on the cellular pathways governing lipid metabolism.

Unraveling the Mechanism: The AMPK and PPARα Signaling Axis

The true power of in vitro work lies in its ability to unveil molecular mechanisms. The study on HMC elegantly demonstrated that its lipo-reductive effects are mediated through the activation of two master regulators of cellular energy homeostasis: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[3]

The Causality of the Pathway:

  • AMPK Activation: HMC treatment led to increased phosphorylation of AMPK (pAMPK). Activated AMPK, in turn, phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), a critical enzyme in the synthesis of fatty acids.

  • Downregulation of Lipogenesis: This AMPK activation cascade resulted in the decreased expression of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS).[3]

  • Upregulation of Fatty Acid Oxidation: Concurrently, HMC treatment enhanced the expression of PPARα. PPARα is a nuclear receptor that promotes the transcription of genes involved in the breakdown of fatty acids, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[3]

This dual action—inhibiting fat storage while simultaneously promoting fat burning—is a highly sought-after therapeutic profile for metabolic diseases.

G cluster_0 Cellular Environment HMC 5-Hydroxy-3-(4-hydroxybenzyl) -7-methoxychroman-4-one (Analog) AMPK AMPK (Energy Sensor) HMC->AMPK PPARa PPARα (Nuclear Receptor) HMC->PPARa pAMPK pAMPK (Active) AMPK->pAMPK SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits CPT1 CPT1 / ACOX1 PPARa->CPT1 Promotes FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Promotes Lipid_Acc Lipid Accumulation FAS->Lipid_Acc FAO Fatty Acid Oxidation CPT1->FAO G cluster_0 In Vitro Prediction cluster_1 Pharmacokinetics & Bioavailability (The 'Translation' Bridge) cluster_2 In Vivo Outcome invitro_node Cell-Based Assays: - AMPK/PPARα Activation - NO/TNF-α Inhibition - Antioxidant Capacity (DPPH) pkpd_node ADME Properties: - Absorption - Distribution - Metabolism (e.g., Glucuronidation) - Excretion invitro_node->pkpd_node Depends on invivo_node Systemic Effects (Animal Models): - Reduced Hepatic Steatosis - Decreased Systemic Inflammation (↓ IL-6, TNF-α) - Increased Antioxidant Defense (↑ SOD, CAT) pkpd_node->invivo_node Determines

References

A Comparative Guide to the Efficacy of Methylophiopogonanone B and Its Glycosylated Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of the homoisoflavonoid 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, commonly known as Methylophiopogonanone B (MO-B), and its corresponding glycosylated forms. We will delve into the structural differences, mechanistic actions, and supporting experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how glycosylation impacts the therapeutic potential of this class of compounds.

Introduction: The Significance of Glycosylation

Methylophiopogonanone B (MO-B) is a bioactive homoisoflavonoid primarily isolated from the tubers of Ophiopogon japonicus[1][2][3], a plant with a long history in traditional medicine for treating inflammatory and cardiovascular diseases[3][4]. Like many natural products, the biological activity of MO-B is significantly influenced by its chemical structure. One of the most common natural modifications is glycosylation, the enzymatic attachment of a sugar moiety to the parent molecule (the aglycone).

Glycosylation can profoundly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability[5][6][7]. These changes, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. While it is often assumed that the aglycone is the primary bioactive form, the glycoside can act as a prodrug, influence distribution, or even exhibit unique activities of its own. This guide aims to dissect these nuances by comparing the efficacy of the aglycone MO-B with related glycosylated compounds, using the well-studied steroidal glycoside Ophiopogonin D (OP-D) as a key comparative example due to its shared origin and overlapping therapeutic targets[8][9][10].

Molecular Structures and Physicochemical Properties

The core structural difference lies in the presence of a sugar molecule. MO-B is the aglycone, a non-sugar, biologically active form. Glycosylated forms have one or more sugar units attached, which generally increases water solubility and molecular weight[6][11].

FeatureMethylophiopogonanone B (Aglycone)Glycosylated Forms (e.g., Ophiopogonin D)
Structure Homoisoflavonoid coreCore molecule + Sugar moiety (e.g., glucose, rhamnose)
Solubility Generally soluble in non-polar solvents[6]Higher aqueous solubility[5][6]
Bioavailability More rapidly absorbed[12][13]Absorption often requires prior hydrolysis by gut microbiota[12]
Stability VariableGlycosylation can enhance chemical stability[6]

Table 1: General physicochemical comparison between aglycone and glycoside forms.

Comparative Efficacy in Key Therapeutic Areas

Both aglycones and glycosides from Ophiopogon japonicus demonstrate potent anti-inflammatory and antioxidant activities. However, the specific mechanisms and potency can differ.

Anti-Inflammatory Activity

Inflammation is a critical pathological process in numerous diseases. A primary driver of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6[4][14].

  • Methylophiopogonanone B (Aglycone): Studies have shown that homoisoflavonoids, including MO-B, can significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages[4][15][16]. The mechanism often involves the inhibition of MAPK signaling pathways (ERK1/2 and JNK), which are upstream regulators of NF-κB[15][16].

  • Ophiopogonin D (Glycoside): OP-D demonstrates robust anti-inflammatory effects by directly targeting and inhibiting the NF-κB signaling pathway[8][9][14][17]. It has been shown to ameliorate colitis, diabetic nephropathy, and lung inflammation by preventing the nuclear translocation of the NF-κB p65 subunit[8][9][14][17].

Causality Insight: The aglycone's smaller size and higher lipophilicity may allow for more rapid passive diffusion across cell membranes to interact with cytoplasmic targets like MAPK kinases. In contrast, the bulkier, more hydrophilic glycoside may have different transport mechanisms and potentially stronger interactions with cell surface receptors or extracellular signaling molecules, though it is also highly effective at inhibiting intracellular targets once absorbed. In vivo, the glycoside's slower absorption and longer residence time might offer a more sustained anti-inflammatory effect compared to the rapid peak and clearance of the aglycone[18][19].

Antioxidant and Cytoprotective Activity

Oxidative stress is a key contributor to cellular damage in cardiovascular and neurodegenerative diseases.

  • Methylophiopogonanone B (Aglycone): MO-B has been identified as a potent antioxidant[2][20]. It protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced injury by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of superoxide dismutase (SOD)[2][20]. This protective effect is linked to the modulation of the NADPH oxidase pathway[2][20].

  • Ophiopogonin D (Glycoside): OP-D also exhibits significant protective effects against oxidative stress. It has been shown to reduce H₂O₂-induced injury in HUVECs and alleviate mitochondrial dysfunction in models of type 2 diabetes[8].

Quantitative Data Summary:

CompoundAssay / ModelKey FindingEfficacy (IC₅₀ or other)Reference
4′-O-Demethylophiopogonanone E IL-1β Production (LPS-induced RAW 264.7)Strong inhibition of pro-inflammatory cytokineIC₅₀: 32.5 ± 3.5 µg/mL[15][16]
4′-O-Demethylophiopogonanone E IL-6 Production (LPS-induced RAW 264.7)Strong inhibition of pro-inflammatory cytokineIC₅₀: 13.4 ± 2.3 µg/mL[15][16]
Methylophiopogonanone B Cell Viability (H₂O₂-induced HUVECs)Protected cells from oxidative stress-induced death~30% increase in viability at 50 µM[20]
Ophiopogonin D Diabetic Nephropathy (Rat Model)Ameliorates renal function by reducing inflammationEffective in vivo[9][17]

Table 2: Summary of quantitative efficacy data for Methylophiopogonanone B and related compounds.

Mechanistic Insights & Signaling Pathways

The differential effects can be visualized through their modulation of key signaling pathways.

Anti-inflammatory Signaling

Both compound types converge on the NF-κB pathway, but their upstream targets can vary.

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK MAPK->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Cytokines activates transcription Aglycone Aglycone (e.g., MO-B) Aglycone->MAPK inhibits Glycoside Glycoside (e.g., OP-D) Glycoside->NFkB_cyto inhibits translocation

Caption: Anti-inflammatory pathways modulated by aglycones and glycosides.

Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols are essential. Below is a self-validating protocol for assessing anti-inflammatory efficacy.

Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds (aglycone vs. glycoside) on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM of MO-B or OP-D) or vehicle control (DMSO) for 2 hours.

    • Causality: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Nitric Oxide (NO):

    • Collect 50 µL of the cell supernatant.

    • Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be run in parallel for quantification.

  • Quantification of Cytokines (TNF-α, IL-6):

    • Collect the remaining supernatant.

    • Measure cytokine concentrations using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (Self-Validation):

    • After collecting the supernatant, assess cell viability using an MTT or PrestoBlue™ assay to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.

    • Trustworthiness: This step is critical to validate that the compound is exhibiting a specific anti-inflammatory effect rather than non-specific cell death.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The comparison between Methylophiopogonanone B and its glycosylated forms reveals a classic structure-activity relationship dilemma.

  • Aglycones (e.g., MO-B) often exhibit potent in vitro activity due to favorable membrane permeability and direct interaction with intracellular targets[18]. Their rapid absorption makes them excellent candidates for acute conditions where a fast onset of action is required.

  • Glycosides (e.g., OP-D) , while sometimes showing lower in vitro potency, can have superior in vivo performance. Their enhanced solubility and potential for a longer plasma half-life make them suitable for chronic inflammatory conditions[18][19]. The glycoside can act as a natural prodrug, being activated by gut microbiota to release the aglycone systemically over time.

Future research should focus on head-to-head pharmacokinetic studies of MO-B and its specific glycosides to definitively map their absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, developing targeted delivery systems for the aglycone could help overcome its potential bioavailability limitations, while exploring the specific biological activities of the intact glycosides could unveil novel therapeutic mechanisms.

References

Safety Operating Guide

A Guide to the Responsible Disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and environmentally responsible disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. As researchers, scientists, and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but a framework for thinking about chemical waste, ensuring that our practices are safe, compliant, and scientifically sound.

Pillar 1: Core Principles of Chemical Waste Management

The foundation of any disposal protocol is a thorough understanding of the compound and the regulatory landscape. While specific safety data for this compound is not extensively detailed in publicly available literature, its structure as a polyphenolic compound warrants a cautious approach.[1][2] The overriding principle is to treat any laboratory chemical as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3]

The strategy for managing laboratory waste is built on a hierarchy designed to maximize safety and minimize environmental impact.[4] This hierarchy includes:

  • Source Reduction and Pollution Prevention : Order only the necessary quantities of chemicals to minimize waste generation.[5]

  • Reuse or Redistribution : Share surplus, unadulterated chemicals with other labs when possible.[4]

  • Treatment and Recycling : Where feasible, unwanted materials can be reclaimed or recycled.[4]

  • Compliant Disposal : For materials that cannot be managed by the above methods, disposal must be conducted through approved channels.[4]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[5][6] Given the lack of specific data, this compound should be managed as a hazardous waste as a precautionary measure.

Pillar 2: A Self-Validating Protocol for Disposal

This protocol is designed to be a self-validating system, ensuring that each step logically follows from established safety and regulatory principles.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling the compound for any purpose, including disposal, ensure you are wearing appropriate PPE. The causality is simple: prevent exposure. Even if a compound is not known to be highly toxic, direct contact should always be avoided.

  • Required PPE :

    • Safety Goggles : Protects against accidental splashes or dust.

    • Gloves : Nitrile or other chemically resistant gloves are mandatory.

    • Lab Coat : Protects skin and clothing.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[7] Mixing incompatible chemicals can lead to dangerous reactions.[4]

  • Action : Collect waste this compound, including any contaminated materials like weigh boats or filter paper, in a dedicated waste container.

  • Rationale : This compound is a non-halogenated organic solid. It should be placed in a container designated for "Non-Halogenated Solid Organic Waste." Never mix it with halogenated solvents, strong acids/bases, or oxidizers.[6]

  • Container Choice : Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap) that is in good condition.[5][8] Ensure the container is kept closed at all times except when adding waste.[3][6]

Step 3: Meticulous Labeling

Accurate labeling is a critical, non-negotiable step required by federal and state regulations.[5] An improperly labeled container poses a significant risk to everyone in the laboratory and to waste handlers.

  • Action : As soon as the first particle of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's EHS office.[3]

  • Required Information on Label :

    • The words "Hazardous Waste"[6]

    • Full Chemical Name: "this compound" (avoid formulas or abbreviations)[6]

    • Approximate concentration and quantity.

    • The date when the container is full and ready for pickup.[3]

    • Your name, lab location (building and room number), and contact information.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • Action : Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of the laboratory personnel.

  • Regulatory Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in your SAA.[3][5] Once a container is full, it must be dated and removed from the laboratory by EHS within three days.[6]

Step 5: Final Disposal via Institutional EHS

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][6] This is illegal and environmentally irresponsible.

  • Action : Once your waste container is full, submit a chemical waste collection request to your institution's EHS department.[3] Trained EHS professionals will then collect the waste for proper, compliant disposal, which may involve high-temperature incineration or other approved methods.[9]

Data and Workflow Summary

For clarity, the key logistical information is summarized below.

ParameterGuidelineSource
Chemical Name This compound[1]
CAS Number 108001-32-7[10]
Molecular Formula C17H16O5[1]
Primary Hazard Class Precautionary: Treat as hazardous solid waste[3]
Recommended PPE Safety goggles, chemically resistant gloves, lab coat[11]
Waste Container Compatible, sealed container (Glass or HDPE)[8]
Waste Segregation Non-Halogenated Solid Organic Waste[6]
Disposal Route Collection by Institutional Environmental Health & Safety (EHS)[3]
Prohibited Disposal Drain Disposal, Regular Trash, Evaporation[5][6]

Experimental Workflow: Disposal Decision Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_ehs EHS / Waste Management A Waste Generation (Compound or Contaminated Material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE Bottle) B->C D Place Waste in Container C->D E Immediately Affix 'Hazardous Waste' Label D->E F Fill out Label Completely (Full Chemical Name, Contact Info) E->F G Store Container in Designated SAA (Keep Closed) F->G H Is Container Full? G->H H->G No I Date the Label H->I Yes J Submit Waste Pickup Request to EHS I->J K EHS Collects Waste from Lab J->K L Compliant Off-Site Disposal (e.g., Incineration) K->L

Caption: Disposal decision workflow from generation to final EHS processing.

Pillar 3: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don your PPE if not already wearing it.

  • Containment : Gently sweep up the solid material to avoid creating dust. Use absorbent pads for any solutions.

  • Collection : Place the swept-up powder and any contaminated cleaning materials into your designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the spill to your lab supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity.

References

Comprehensive Safety and Handling Guide for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one (CAS No. 108001-32-7). As a research chemical with limited publicly available, specific toxicological data, a cautious approach is mandated. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary information to manage this compound safely, from receipt to disposal, ensuring both personal and environmental protection.

Hazard Assessment and Scientific Context

Given this information, and in the absence of contrary data, this compound must be treated as a potentially hazardous compound . The primary concerns are potential long-term biological effects due to its phytoestrogenic nature, and the possibility of skin or eye irritation upon direct contact. Therefore, all handling procedures must be designed to minimize exposure.

Key Compound Information:

PropertyValueSource
Molecular Formula C17H16O5[3][4]
Molecular Weight 300.31 g/mol [4]
Appearance Yellow powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]
Storage Desiccate at -20°C[5]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound (e.g., weighing) Safety glasses with side shieldsDouble gloving with chemically resistant nitrile glovesFully buttoned laboratory coatRecommended if weighing outside a certified chemical fume hood
Preparing Solutions Chemical splash goggles or a face shieldDouble gloving with chemically resistant nitrile glovesChemically resistant laboratory coat or apronRequired if not working in a certified chemical fume hood
Administering to Cell Cultures or Animals Safety glasses with side shieldsNitrile gloves, lab coatLaboratory coatNot generally required if performed in a biological safety cabinet
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty, chemically resistant gloves (e.g., neoprene over nitrile)Disposable, chemically resistant coverallsN95 respirator or higher, depending on the scale of the spill

Rationale for PPE Selection:

  • Double Gloving: This provides an extra layer of protection against potential tears or permeation of the inner glove. It is a standard practice when handling compounds with unknown dermal toxicity.[6]

  • Chemical Splash Goggles/Face Shield: Essential when handling solutions to protect against splashes that could cause serious eye damage.[7]

  • Respiratory Protection: Due to the fine nature of the powder, aerosolization is possible during handling. Working within a fume hood is the primary engineering control. If this is not feasible, a respirator is mandatory to prevent inhalation.[6]

Step-by-Step Operational Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risks.

Receiving and Storing the Compound
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and correct. Wear appropriate PPE (lab coat, gloves, safety glasses) during this inspection.[7]

  • Log Inventory: Record the compound in your chemical inventory system.

  • Storage: Store the container in a designated, well-ventilated, and secure location at -20°C. The storage area should be clearly labeled.[5] Keep the container tightly closed and protected from light and moisture.[8]

Handling the Solid Compound (Weighing)

This procedure should be performed within a certified chemical fume hood to contain any airborne particles.

  • Prepare the Work Area: Decontaminate the work surface within the fume hood. Place a weigh boat on an analytical balance.

  • Don PPE: Wear all PPE as specified in the table above for handling the solid compound.

  • Transfer the Compound: Carefully use a clean spatula to transfer the desired amount of the solid from the storage container to the weigh boat. Avoid generating dust.

  • Seal and Clean: Securely close the primary container immediately after use. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing Solutions
  • Work in a Fume Hood: All solution preparations must be conducted in a certified chemical fume hood.

  • Don PPE: Wear all PPE as specified for preparing solutions.

  • Solvent Addition: Add the weighed solid to your chosen vessel. Slowly add the solvent to the solid to minimize splashing.

  • Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Potentially Toxic," "Handle with Caution").[6]

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary.[6]

  • Alert and Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.[8]

  • Don PPE: Before re-entering the spill area, don the appropriate PPE for spill cleanup as detailed in the PPE table.[6]

  • Contain and Absorb: For liquid spills, use an appropriate absorbent material from a chemical spill kit. For solid spills, carefully cover the powder with a damp paper towel to avoid aerosolization before gently scooping it into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor or safety officer.[8]

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

All waste containing this compound, whether solid, liquid, or contaminated labware, must be treated as hazardous waste.

  • Waste Collection:

    • Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.

    • The label must include the full chemical name, any known hazards ("Potentially Toxic"), and the date the waste was first added.[6]

    • Do not mix incompatible waste streams.[8]

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be well-ventilated and provide secondary containment to catch any potential leaks.[11]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[6][12]

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS/Guide Read SDS/Guide Assemble PPE Assemble PPE Read SDS/Guide->Assemble PPE Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Enter Handling Phase Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Conclude Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Store in SAA Store in SAA Segregate Waste->Store in SAA Professional Disposal Professional Disposal Store in SAA->Professional Disposal

Caption: Safe handling workflow from preparation to final disposal.

Spill Spill Occurs Alert Alert Personnel & Evacuate Spill->Alert PPE Don Spill-Specific PPE Alert->PPE Contain Contain & Absorb Spill PPE->Contain Decon Decontaminate Area Contain->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Report to Supervisor Dispose->Report

References

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Retrosynthesis Analysis

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Reactant of Route 1
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Reactant of Route 2
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.